Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKKFFHWMKEBDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027617 | |
| Record name | Dimethyl succinylsuccinate | |
| Source | EPA DSSTox | |
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Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-46-9 | |
| Record name | Dimethyl succinylsuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6289-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
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| Record name | Dimethyl succinylsuccinate | |
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| Record name | Dimethyl succinylsuccinate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | |
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| Record name | Dimethyl succinylsuccinate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | |
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Foundational & Exploratory
The Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis mechanism of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the production of various organic molecules, including pigments and pharmaceuticals.[1][2][] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and relevant quantitative data.
Introduction
This compound, also known as dimethyl succinylsuccinate, is a versatile organic compound characterized by a cyclohexane ring with ketone and methyl ester functional groups.[1][4] Its chemical reactivity makes it a valuable precursor in various synthetic pathways.[1] The primary industrial application of this compound is in the manufacturing of high-performance pigments, such as Pigment Red 122 and Pigment Violet 19.[1][2]
Reaction Mechanism: The Dieckmann Condensation
The synthesis of this compound is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[5][6][7] The reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[6][7] In this specific synthesis, two molecules of dimethyl succinate first undergo an intermolecular Claisen condensation to form a linear diester, which then undergoes an intramolecular Dieckmann condensation.
The mechanism proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from a molecule of dimethyl succinate to form a resonance-stabilized enolate.
-
Nucleophilic Attack (Intermolecular): The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of dimethyl succinate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form a β-keto ester.
-
Second Enolate Formation and Intramolecular Attack (Dieckmann Condensation): A base abstracts another α-proton to form a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group within the same molecule.
-
Cyclization and Elimination: A cyclic tetrahedral intermediate is formed, which then eliminates a methoxide ion to yield the cyclic β-keto ester.
-
Deprotonation and Protonation: The resulting product is deprotonated by the base. A final workup with a protic acid is required to neutralize the enolate and yield the final product, this compound.[5][6]
Visualization of the Synthesis Pathway
The following diagram illustrates the step-by-step mechanism of the Dieckmann condensation for the synthesis of this compound from dimethyl succinate.
Experimental Protocol
While specific laboratory procedures may vary, the following provides a general methodology for the synthesis of this compound based on established Dieckmann condensation protocols. A similar procedure involves the self-condensation of diethyl succinate using sodium or sodium ethoxide as a catalyst.[8] Another related synthesis starts from methyl 4-chloroacetoacetate.[2]
Materials:
-
Dimethyl succinate
-
Sodium methoxide (or sodium metal in anhydrous methanol)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction/recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a dispersion of sodium methoxide in an anhydrous solvent like toluene.
-
Addition of Reactant: Dimethyl succinate is added dropwise to the stirred suspension of the base at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours with continuous stirring under an inert atmosphere.
-
Quenching and Neutralization: After the reaction is complete, the mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound as a solid.
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₆ | [2] |
| Molecular Weight | 228.20 g/mol | [4][9] |
| Appearance | White to light yellow-green fine crystalline powder | [2] |
| Melting Point | 152-157 °C | [1][9] |
| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| ¹H NMR (δ, ppm) | 3.20 (s, 2H, CH₂), 3.80 (s, 3H, CH₃O), 3.90 (s, 3H, CH₃O), 7.45 (s, 1H, CH=), 9.80 (s, 1H, OH), 12.10 (s, 1H, OH) | [2] |
| ¹³C NMR (CDCl₃, δ, ppm) | 28.42, 52.33, 53.07, 95.94, 118.00, 120.05, 151.32, 168.00, 171.36 | [2] |
Conclusion
The synthesis of this compound via the Dieckmann condensation of dimethyl succinate is a robust and well-established method. Understanding the underlying reaction mechanism and experimental parameters is crucial for optimizing the yield and purity of this important chemical intermediate. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9 [chemicalbook.com]
- 4. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
physicochemical properties of dimethyl succinylsuccinate
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Succinylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (DMSS). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
The properties of dimethyl succinylsuccinate are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.
Table 1: General and Chemical Identifiers
| Property | Value | Citations |
| CAS Number | 6289-46-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₆ | [2][3][4] |
| Molecular Weight | 228.20 g/mol | [2][3][5] |
| IUPAC Name | Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | [2][6] |
| Synonyms | DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinylsuccinic acid dimethyl ester | [2][3][7] |
| EC Number | 228-528-9 | [3][8] |
| MDL Number | MFCD00001607 | [3][4] |
Table 2: Physical Properties
| Property | Value | Citations |
| Appearance | White to light yellow-green fine crystalline powder | [3][4][7] |
| Melting Point | 153 - 158 °C | [1][3][4][9] |
| Boiling Point | 330 - 350.5 °C (some values are estimates) | [1][4][10] |
| Density | ~1.3 g/cm³ | [1][8][10] |
| Flash Point | ~156 °C | [1][4][10] |
| Refractive Index | ~1.482 | [1][8][10] |
| Vapor Pressure | 0 - 0.002 Pa at 20-50 °C | [4] |
| pKa (Predicted) | 9.04 ± 0.40 | [4] |
| XLogP3 / LogP | -0.4 to -0.6 | [1][5][8] |
Table 3: Solubility
| Solvent | Solubility | Citations |
| Water | 0.0016 g/L (very slightly soluble) | [1][4][9][11] |
| Organic Solvents | Soluble in ethanol, acetone, methanol, and DMSO | [2][11] |
Table 4: Spectroscopic Data
| Technique | Data Availability | Citations |
| ¹H NMR | Spectrum available | [10] |
| ¹³C NMR | Spectrum available | [10] |
| Infrared (IR) | Spectrum available | [10] |
| Mass Spectrometry (MS) | Data available | [10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of dimethyl succinylsuccinate are provided below.
Synthesis of Dimethyl Succinylsuccinate via Self-Condensation
This protocol describes a common method for synthesizing DMSS through the self-condensation of dimethyl succinate using sodium methoxide in a liquid paraffin solvent.[12][13]
Materials:
-
Dimethyl succinate
-
Liquid paraffin
-
Sodium methoxide methanol solution (e.g., 30 wt%)
-
Sulfuric acid solution (e.g., 30%)
-
Nitrogen gas
Equipment:
-
Four-neck flask (e.g., 500 mL)
-
Stirring device
-
Thermometer
-
Distillation device
-
Dropping funnel
Procedure:
-
Reaction Setup: In a four-neck flask equipped with a stirrer, thermometer, and distillation setup, add dimethyl succinate (e.g., 0.5 mol) and liquid paraffin (e.g., 210 g).[12]
-
Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.[12][13]
-
Heating: While stirring, heat the mixture to 135-140 °C.[12][13]
-
Base Addition: Begin the dropwise addition of a sodium methoxide methanol solution (e.g., 0.525 mol) over a period of approximately 2 hours, maintaining the reaction temperature.[12]
-
Reaction Completion: After the addition is complete, raise the temperature to 140-145 °C and maintain it for 0.5 to 1.5 hours to ensure the reaction goes to completion.[12][13]
-
Cooling and Acidification: Cool the reaction mixture to approximately 50 °C. Slowly add a sulfuric acid solution to adjust the pH of the system to ~2, which causes the product to precipitate.[13]
-
Stirring: Stir the acidified mixture at around 45 °C for 30 minutes.[13]
-
Isolation and Purification: Isolate the solid product by suction filtration. Wash the filter cake with a suitable solvent (e.g., water) to remove impurities.[13]
-
Drying: Dry the purified dimethyl succinylsuccinate to obtain the final product. The yield is typically high, with purities often exceeding 99%.[13]
Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the analysis of dimethyl succinylsuccinate.[6]
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Newcrom R1)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water.[6]
-
An acid, such as phosphoric acid, is added to control the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead.[6]
Procedure:
-
Sample Preparation: Prepare a standard solution of dimethyl succinylsuccinate in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.
-
Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chromophore in DMSS.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the dimethyl succinylsuccinate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of dimethyl succinylsuccinate.
Caption: Synthesis workflow for Dimethyl Succinylsuccinate.
References
- 1. echemi.com [echemi.com]
- 2. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]
- 3. Dimethylsuccinylo succinate | 6289-46-9 - BuyersGuideChem [buyersguidechem.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl succinyl succinate | C10H12O6 | CID 15250340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl succinylsuccinate | SIELC Technologies [sielc.com]
- 7. Dimethyl Succinyl Succinate | CAS 6289-46-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. echemi.com [echemi.com]
- 9. parchem.com [parchem.com]
- 10. guidechem.com [guidechem.com]
- 11. Dimethylsuccinylsuccinat – Wikipedia [de.wikipedia.org]
- 12. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data presentation required for such an analysis. To illustrate the expected outcomes, crystallographic data for a closely related structural analogue, Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, is presented.
Introduction to this compound
This compound is a cyclic diester with the chemical formula C₁₀H₁₂O₆. Its molecular structure consists of a cyclohexane ring functionalized with two ketone groups at positions 2 and 5, and two methyl ester groups at positions 1 and 4. This molecule is of interest in synthetic organic chemistry as a versatile building block for the synthesis of various heterocyclic compounds and as a precursor in the production of pigments. A thorough understanding of its three-dimensional structure through single-crystal X-ray diffraction is paramount for comprehending its solid-state properties, intermolecular interactions, and potential applications in materials science and drug design.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| CAS Number | 6289-46-9 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 154-157 °C |
| Boiling Point | 330 °C (estimated) |
| Solubility | Insoluble in water |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals, followed by X-ray diffraction data collection and structure solution and refinement.
Crystallization
The initial and often most challenging step is to obtain single crystals suitable for X-ray diffraction. A suitable crystal should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Several techniques can be employed for the crystallization of organic compounds like this compound.
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The solvent is then allowed to evaporate slowly in a loosely covered container. The gradual increase in concentration can lead to the formation of single crystals.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a sealed container along with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Illustrative Crystal Structure Data: Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate
As the crystal structure of this compound is not available, we present the crystallographic data for a related compound, Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate (CCDC number: 263834), to exemplify the type of information obtained from a successful crystal structure analysis.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₁₆O₆ |
| Formula Weight | 256.25 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.456(2) Å, α = 90° |
| b = 10.123(3) Å, β = 110.12(3)° | |
| c = 7.890(2) Å, γ = 90° | |
| Volume | 634.5(3) ų |
| Z | 2 |
| Calculated Density | 1.342 Mg/m³ |
| Absorption Coefficient | 0.108 mm⁻¹ |
| F(000) | 272 |
| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 3.33 to 27.50° |
| Reflections collected | 2914 |
| Independent reflections | 1447 [R(int) = 0.021] |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.053, wR2 = 0.123 |
| Goodness-of-fit on F² | 1.05 |
Selected Bond Lengths and Angles (Illustrative)
| Bond | Length (Å) | Angle | Angle (°) |
| C1 - C2 | 1.54(1) | C1 - C2 - C3 | 111.5(7) |
| C2 - O1 | 1.43(1) | C2 - C1 - C6 | 110.9(7) |
| C1 - C7 | 1.52(1) | O2 - C7 - O3 | 123.4(8) |
| C7 - O2 | 1.21(1) | O2 - C7 - C1 | 124.8(8) |
| C7 - O3 | 1.34(1) | O3 - C7 - C1 | 111.8(7) |
Note: The data in the tables above are for Diethyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate and are presented for illustrative purposes only.
Data Interpretation and Visualization
The refined crystal structure provides a wealth of information. Bond lengths, bond angles, and torsion angles reveal the precise geometry of the molecule. The packing of molecules in the crystal lattice is determined by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is crucial for predicting the physical properties of the material.
An In-depth Technical Guide to the Tautomerism of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the synthesis of high-performance pigments and a potential scaffold in medicinal chemistry, exhibits keto-enol tautomerism. This dynamic equilibrium between the diketo and various enol forms is critical to its reactivity, solubility, and potential biological activity. This technical guide provides a comprehensive overview of the tautomeric behavior of this molecule, including the structural elucidation of its tautomers, the influence of solvent polarity on the equilibrium, and detailed experimental and computational methodologies for its study. Quantitative data from spectroscopic analyses are presented to facilitate a deeper understanding of this phenomenon.
Introduction
This compound, also known as dimethyl succinylsuccinate, is a cyclic β-dicarbonyl compound.[1][2] The presence of two 1,3-dicarbonyl moieties within a cyclohexane ring system allows for the existence of a complex tautomeric equilibrium involving the parent diketo form and several enol tautomers. The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent, and has a profound impact on the molecule's chemical and physical properties. A thorough understanding of this tautomerism is essential for optimizing reaction conditions in synthetic applications, such as the production of quinacridone pigments, and for exploring its potential in drug design and development.
Tautomeric Forms
The tautomerism in this compound involves the interconversion between the diketo form and two primary enol forms, as well as a dienol form.
-
Diketo Form: The thermodynamically stable form in many conditions, characterized by two carbonyl groups at positions 2 and 5 of the cyclohexane ring.
-
Monoenol Forms: Two possible monoenol forms can exist, where one of the carbonyl groups is enolized. These are the symmetrical monoenol and a potential unsymmetrical monoenol, though the symmetrical form is generally considered more stable due to resonance.
-
Dienol Form: This form arises from the enolization of both carbonyl groups.
The equilibrium between these forms is dynamic and influenced by factors that stabilize either the keto or enol tautomers.
Caption: Tautomeric equilibrium of this compound.
Factors Influencing Tautomeric Equilibrium
The keto-enol equilibrium is a delicate balance influenced by several factors:
-
Solvent Polarity: This is one of the most significant factors. Nonpolar solvents tend to favor the enol form due to the formation of intramolecular hydrogen bonds, which are more stable in a nonpolar environment. Polar protic solvents can stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups, while polar aprotic solvents can stabilize the enol form through dipole-dipole interactions.
-
Temperature: Changes in temperature can shift the equilibrium. Typically, an increase in temperature favors the enol form, as the enolization process is often endothermic.
-
Concentration: In some cases, the concentration of the compound can influence the equilibrium, particularly if intermolecular hydrogen bonding plays a significant role.
Quantitative Analysis of Tautomerism
The relative populations of the keto and enol tautomers can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopic Data
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for the quantitative analysis of tautomeric mixtures in solution. The distinct chemical environments of the nuclei in the keto and enol forms give rise to separate signals, and the ratio of their integrals corresponds directly to the tautomer ratio.
Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomers of this compound in Different Solvents
| Tautomer | Proton | CDCl₃ (δ, ppm) | DMSO-d₆ (δ, ppm) | Benzene-d₆ (δ, ppm) |
| Diketo | -CH₂- | 2.8 - 3.2 | 2.7 - 3.1 | 2.5 - 2.9 |
| -CH- | 3.5 - 3.8 | 3.4 - 3.7 | 3.2 - 3.5 | |
| -OCH₃ | 3.7 | 3.6 | 3.4 | |
| Monoenol | =CH- | 5.5 - 5.8 | 5.4 - 5.7 | 5.2 - 5.5 |
| -OH | 12.0 - 13.0 | 11.8 - 12.8 | 12.2 - 13.2 | |
| -OCH₃ | 3.7 | 3.6 | 3.4 |
Note: These are estimated chemical shift ranges based on analogous compounds. Actual values may vary.
UV-Vis Spectroscopic Data
The keto and enol forms of β-dicarbonyl compounds exhibit different electronic transitions, leading to distinct absorption maxima (λmax) in their UV-Vis spectra. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.
Table 2: Expected UV-Vis Absorption Maxima for Tautomers
| Tautomer | Solvent | Expected λmax (nm) | Molar Absorptivity (ε) |
| Diketo | Hexane | ~280 | Low |
| Monoenol | Hexane | ~320 | High |
| Diketo | Ethanol | ~275 | Low |
| Monoenol | Ethanol | ~310 | High |
Experimental Protocols
NMR Spectroscopy for Quantitative Tautomer Analysis
Objective: To determine the equilibrium constant (KT = [enol]/[keto]) in various deuterated solvents.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) at a concentration of approximately 10 mg/mL.
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a spectrometer operating at a frequency of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Carefully phase and baseline correct the spectra.
-
Integrate the well-resolved signals corresponding to unique protons of the keto and enol forms. For instance, integrate the methine proton of the diketo form and the vinylic proton of the enol form.
-
Calculate the tautomer ratio from the integral values.
-
Caption: Workflow for quantitative NMR analysis of tautomerism.
UV-Vis Spectroscopy for Tautomer Analysis
Objective: To qualitatively and semi-quantitatively assess the tautomeric equilibrium based on the absorption spectra.
Methodology:
-
Sample Preparation: Prepare a series of dilute solutions of the compound in the solvent of interest (e.g., hexane, ethanol) with concentrations ranging from 10⁻⁵ to 10⁻⁴ M.
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.
-
Use the pure solvent as a reference.
-
-
Data Analysis:
-
Identify the λmax for the keto and enol forms.
-
The relative intensities of the absorption bands provide a qualitative measure of the tautomer ratio. For semi-quantitative analysis, the molar absorptivity (ε) of at least one tautomer needs to be determined from a solution where it is the predominant species.
-
Computational Chemistry Approach
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and help in the interpretation of experimental data.
Methodology:
-
Model Building: Construct the 3D structures of the diketo and enol tautomers.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in different solvent environments using a suitable level of theory (e.g., B3LYP/6-31G(d)) and a continuum solvation model (e.g., PCM).
-
Energy Calculation: Calculate the Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy is the more stable form under the given conditions.
Caption: Workflow for computational analysis of tautomer stability.
Conclusion
The tautomerism of this compound is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A multi-pronged approach combining high-resolution NMR and UV-Vis spectroscopy with theoretical calculations is crucial for a comprehensive understanding of the keto-enol equilibrium. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to investigate the tautomeric behavior of this important molecule, enabling better control over its reactivity in synthetic processes and facilitating the exploration of its potential applications in drug discovery and materials science.
References
Solubility of Dimethyl Succinylsuccinate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl succinylsuccinate (DMSS), also known as dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, is a key intermediate in the synthesis of various organic compounds, including pigments and pharmaceuticals. Its solubility in organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. This technical guide provides an overview of the known solubility of dimethyl succinylsuccinate in a range of organic solvents and outlines a common experimental protocol for solubility determination.
While several studies have investigated the solubility of dimethyl succinylsuccinate, the full quantitative data from these studies is not publicly available. However, the existing literature provides a clear indication of the solvents in which its solubility has been determined.
Qualitative Solubility Data
The following table summarizes the organic solvents in which the solubility of dimethyl succinylsuccinate has been experimentally measured, as reported in the scientific literature. These studies indicate that the solubility of dimethyl succinylsuccinate generally increases with temperature in the tested solvents.
| Solvent | Reference |
| Tetrahydrofuran | [1][2] |
| Ethyl Acetate (Acetic Ether) | [1][2] |
| Acetone | [1][2] |
| Acetonitrile | [1][2] |
| 1-Propanol | [1][2] |
| Ethanol | [1][2] |
| Methanol | [1][2] |
| N,N-Dimethylformamide | [3] |
| 2-Propanol | [3] |
| Dimethyl Succinate (in binary mixture with Methanol) | [1] |
| Water (in binary mixture with Methanol) | [1] |
Experimental Protocol: A Generalized Gravimetric Method
The following is a detailed, generalized protocol for determining the solubility of a solid compound like dimethyl succinylsuccinate in an organic solvent using the gravimetric method. This method is commonly employed for its accuracy and reliability.
1. Materials and Equipment:
-
Dimethyl succinylsuccinate (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated digital thermometer
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Glass vials with screw caps
-
Drying oven
-
Pipettes and other standard laboratory glassware
2. Procedure:
-
Sample Preparation: An excess amount of dimethyl succinylsuccinate is added to a series of glass vials, each containing a known mass of the selected organic solvent. The use of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: The vials are tightly sealed and placed in a thermostatic shaker bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the vials are left undisturbed to allow the undissolved solid to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution of the solute. The syringe is fitted with a filter to remove any suspended solid particles.
-
Weighing: The withdrawn saturated solution is immediately transferred to a pre-weighed container. The total mass of the container and the saturated solution is recorded.
-
Solvent Evaporation: The solvent is removed from the solution by evaporation. This can be done at ambient temperature or in a drying oven at a temperature below the decomposition point of dimethyl succinylsuccinate.
-
Final Weighing: Once the solvent is completely evaporated, the container with the dry solid residue (dimethyl succinylsuccinate) is weighed again. The process of drying and weighing should be repeated until a constant mass is obtained.
3. Data Analysis:
The mole fraction solubility (x) of dimethyl succinylsuccinate can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
where:
-
m₁ is the mass of the dissolved dimethyl succinylsuccinate (solute).
-
M₁ is the molar mass of dimethyl succinylsuccinate.
-
m₂ is the mass of the solvent.
-
M₂ is the molar mass of the solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical gravimetric solubility determination experiment.
Caption: Workflow for Gravimetric Solubility Determination.
References
In-Depth Technical Guide to the Spectroscopic Data of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (also known as Dimethyl succinylsuccinate), a key intermediate in the synthesis of high-performance pigments and a valuable building block in organic synthesis. This document presents available spectroscopic data, detailed experimental methodologies for its characterization, and a visual representation of the general experimental workflow.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. This compound exists in a tautomeric equilibrium between the diketo and enol forms, which can influence the observed spectroscopic features. The data presented here reflects the major tautomeric form as reported in the literature.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.10 | Singlet | 1H | Enolic OH |
| 9.80 | Singlet | 1H | Enolic OH |
| 7.45 | Singlet | 1H | C=CH |
| 3.90 | Singlet | 3H | OCH₃ |
| 3.80 | Singlet | 3H | OCH₃ |
| 3.20 | Singlet | 2H | CH₂ |
Note: The presence of two distinct enolic proton signals and a single olefinic proton suggests the molecule may exist in a specific enol form in solution.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 171.36 | C=O (ester) |
| 168.00 | C=O (ester) |
| 151.32 | C=C (enol) |
| 120.05 | C=C (enol) |
| 118.00 | C=C (enol) |
| 95.94 | C=C (enol) |
| 53.07 | OCH₃ |
| 52.33 | OCH₃ |
| 28.42 | CH₂ |
Table 3: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Assignment |
| ~3400 | O-H stretch (enol) |
| ~2950 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1650 | C=O stretch (ketone/enol) |
| ~1600 | C=C stretch (enol) |
Note: The IR spectrum is characterized by the presence of both carbonyl and hydroxyl stretching frequencies, confirming the keto-enol tautomerism.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 196 | [M - CH₃OH]⁺ |
| 153 | |
| 128 |
Note: The fragmentation pattern is consistent with the structure of this compound.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the self-condensation of dimethyl succinate.
Procedure:
-
Dimethyl succinate is added to a solution of sodium methoxide in a suitable high-boiling solvent (e.g., xylene or liquid paraffin).
-
The mixture is heated under reflux with continuous stirring for several hours.
-
The reaction mixture is then cooled to room temperature, and the resulting sodium salt of the product is precipitated.
-
The precipitate is collected by filtration and then neutralized with a suitable acid (e.g., dilute sulfuric acid or acetic acid).
-
The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the purified solid is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount (~1-2 mg) of the dry, purified solid is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample compartment is recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A standard GC-MS system.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, at a constant flow rate of ~1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-280 °C.
-
Final hold: 5-10 minutes.
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
A Comprehensive Technical Guide to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS: 6289-46-9), a versatile organic compound. Also known by synonyms such as Dimethyl succinylsuccinate and DMSS, this molecule serves as a critical intermediate in the synthesis of high-performance pigments and as a scaffold for the development of novel therapeutic agents.[1][2] This document details its physicochemical properties, comprehensive experimental protocols for its synthesis and derivatization, and explores its applications in pigment production and drug discovery. Spectroscopic data and visualizations of key chemical transformations and potential biological pathways are included to provide a thorough resource for laboratory and development settings.
Physicochemical Properties
This compound is a white to light yellow-green crystalline powder at room temperature.[3] Its chemical structure features a cyclohexane ring with two ketone groups and two methyl ester functionalities, creating a symmetrical molecule with multiple reactive sites.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₆ | [1][4][5] |
| Molecular Weight | 228.20 g/mol | [1][4][5] |
| Melting Point | 154-157 °C | [3][4] |
| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Water Solubility | 0.0016 g/L | [1][3] |
| LogP | -0.23 | [1] |
| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N | [1][4] |
| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC | [1][4] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the self-condensation of dimethyl succinate, a Dieckmann condensation reaction.
Experimental Protocol:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 73g (0.5 mol) of dimethyl succinate and 210g of liquid paraffin.
-
Initiation: Under a nitrogen atmosphere, heat the mixture to 135 °C with stirring.
-
Reagent Addition: Slowly add 94.5g (0.525 mol) of a 30 wt% sodium methoxide in methanol solution dropwise over 2 hours.
-
Reaction: After the addition is complete, increase the temperature to 140 °C and maintain for 1.5 hours.
-
Work-up: Cool the reaction mixture and perform an acidification treatment.
-
Isolation: The resulting solid is collected by suction filtration, washed thoroughly, and dried to yield the final product.
Synthesis of Quinacridone Pigments (e.g., Pigment Red 122)
This compound is a key precursor in the synthesis of quinacridone pigments. The general process involves condensation with an aniline, followed by oxidative cyclization. The synthesis of Pigment Red 122 (2,9-dimethylquinacridone) is provided as a representative example.
Experimental Protocol:
-
Condensation:
-
In a suitable reaction vessel, add ethanol, this compound, and molten p-toluidine.
-
Add hydrochloric acid and heat the mixture to reflux for 30-40 minutes.
-
Cool the mixture and slowly add sodium hydroxide solution.
-
Reheat the mixture and add hydrogen peroxide dropwise.
-
-
Intermediate Isolation:
-
The intermediate, 2,5-di-(p-toluidino)-terephthalic acid (DTTA), is isolated by dilution, neutralization, and drying.
-
-
Cyclization:
-
In a separate reactor, heat polyphosphoric acid (PPA) to 95-105 °C.
-
Slowly add the dried DTTA to the PPA.
-
Increase the temperature to approximately 117 °C and maintain for 20-30 minutes.
-
-
Final Product Formation:
-
The reaction mixture is then subjected to hydrolysis and pigmentation processes to yield the final Pigment Red 122.
-
Applications in Drug Development and Biological Activity
While this compound is not typically used directly as a therapeutic agent, its derivatives, particularly quinacridones, have shown significant potential in various biomedical applications.
Quinacridone derivatives have been investigated for their utility as:
-
SPECT Imaging Probes: Radioiodinated quinacrine-based derivatives have demonstrated high affinity for Aβ aggregates, suggesting their potential as SPECT imaging probes for Alzheimer's disease diagnostics.[6]
-
Photosensitizers: Certain quinacridone derivatives are being explored as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[7]
-
Enzyme Inhibitors: Novel phenylamino quinazolinone derivatives, which can be conceptually linked back to the core structure, have been synthesized and evaluated as tyrosinase inhibitors.[8]
The core structure of this compound provides a versatile platform for the synthesis of a diverse library of compounds with potential biological activities.
Spectroscopic Data
The structural integrity of this compound is typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR (Proton NMR): A ¹H NMR spectrum of the compound would be expected to show signals corresponding to the methoxy protons (-OCH₃) and the methylene and methine protons of the cyclohexane ring. The symmetry of the molecule would simplify the spectrum.
¹³C NMR (Carbon NMR): A ¹³C NMR spectrum would display distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbons of the methoxy groups, and the carbons of the cyclohexane ring.
While a detailed spectral analysis is beyond the scope of this guide, researchers can find reference spectra in various chemical databases.[9]
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is a combustible solid.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the powder. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a cornerstone for the production of high-performance quinacridone pigments. Furthermore, the quinacridone scaffold derived from this compound presents exciting opportunities for the development of novel therapeutics and diagnostic agents. This guide provides a solid foundation for researchers and professionals working with this important molecule.
References
- 1. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106831763A - A kind of preparation method of quinacridone and its derivative - Google Patents [patents.google.com]
- 3. Research of the Synthesis and Pigmentation of Quinacridone and Its Derivative - Master's thesis - Dissertation [dissertationtopic.net]
- 4. Quinacridone - Wikipedia [en.wikipedia.org]
- 5. Pigment Red 122 synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological evaluation of radioiodinated quinacrine-based derivatives for SPECT imaging of Aβ plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinacridone derivative as a new photosensitizer: Photodynamic effects in cells and in vivo-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 8. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester(6289-46-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of Dimethyl Succinylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Dimethyl Succinylsuccinate (CAS 6289-46-9). It is intended for laboratory personnel and professionals in research and drug development who may work with this compound. This document outlines the known hazards, handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies for safety assessment.
Chemical Identification and Properties
Dimethyl Succinylsuccinate, also known as Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate or DMSS, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and high-performance pigments, such as pigment red 122 and pigment violet 19.[1][2][3] It is important to distinguish this compound from Dimethyl Succinate (CAS 106-65-0), a different chemical substance.
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Dimethyl succinylsuccinate, DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinosuccinic acid dimethyl ester[4][5][6] |
| CAS Number | 6289-46-9[4][5] |
| EC Number | 228-528-9[4][7] |
| Molecular Formula | C₁₀H₁₂O₆[4][5] |
| Molecular Weight | 228.20 g/mol [5] |
| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N[8] |
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | White to light yellow-green fine crystalline powder.[1][4] | ECHEMI, ChemicalBook |
| Melting Point | 154-157 °C[4] | Chemical-Suppliers, Sigma-Aldrich |
| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg[8][9] | Vulcanchem, Kindchem |
| Flash Point | 156.1 ± 27.9 °C[9][10] | Kindchem, Echemi |
| Density | 1.3 ± 0.1 g/cm³[9][10] | Kindchem, Echemi |
| Water Solubility | 0.0016 g/L (very low)[1][2][9] | ChemicalBook, Echemi, Kindchem |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |
Hazard Identification and GHS Classification
There is some inconsistency in the reported GHS classification for Dimethyl Succinylsuccinate. Most suppliers state that the substance does not meet the criteria for classification or provide no symbol or signal word.[6][7] However, some sources indicate potential hazards.
-
Echemi Safety Data Sheet: Classifies the substance as "Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3" with the hazard statement H412: Harmful to aquatic life with long lasting effects .[7]
-
ChemicalBook & Chemical-Suppliers.com: List risk codes R36/37/38 , indicating it is "Irritating to eyes, respiratory system and skin".[1][4]
Given these discrepancies, it is prudent to handle the compound as potentially irritating and environmentally harmful.
Precautionary Statements
The most consistently cited precautionary statements are related to its potential environmental impact:
-
P273: Avoid release to the environment.[7]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[7]
Safe Handling and Storage
Precautions for Safe Handling
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1][4]
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[9]
-
Keep containers tightly closed when not in use.
Conditions for Safe Storage
-
Keep away from incompatible materials and foodstuff containers.[9]
Personal Protective Equipment (PPE) and Exposure Controls
Engineering Controls
-
Work with flammable and combustible liquids should be conducted in a properly functioning chemical fume hood or other ventilated enclosure.[11][12]
-
Ensure the work area is equipped with an eyewash station and a safety shower.[12]
Personal Protective Equipment
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[4]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, minimum 4mil thickness) and protective clothing to prevent skin contact.[7][12]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced (e.g., when dust or aerosols are generated), use a full-face respirator with an appropriate filter (e.g., type N95 or ABEK).
References
- 1. 6289-46-9 | CAS DataBase [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. Dimethyl Succinyl Succinate | CAS 6289-46-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]
- 6. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. This compound (6289-46-9) for sale [vulcanchem.com]
- 9. echemi.com [echemi.com]
- 10. echemi.com [echemi.com]
- 11. cmu.edu [cmu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
alternative names for "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile organic compound. This document outlines its alternative names, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in pigment production.
Nomenclature and Identification
This compound is known by several alternative names in scientific literature and chemical databases. Its IUPAC name is this compound.[1][2] The most common synonyms are Dimethyl succinylsuccinate and Succinosuccinic acid, dimethyl ester.[1][2] It is also frequently referred to as Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate and abbreviated as DMSS.[1][3]
A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | Dimethyl succinylsuccinate, Succinosuccinic acid, dimethyl ester, Dimethyl 2,5-dioxo-1,4-cyclohexanedicarboxylate, DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate |
| CAS Number | 6289-46-9 |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| InChI Key | MHKKFFHWMKEBDW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(=O)C(CC1=O)C(=O)OC |
| EC Number | 228-528-9 |
| PubChem CID | 94866 |
Physicochemical Properties
This compound is a white to light yellow-green fine crystalline powder at room temperature.[4] A summary of its key physicochemical properties is presented below.
| Property | Value |
| Physical State | Solid |
| Melting Point | 154-157 °C[5] |
| Boiling Point | 330 °C (estimate)[6] |
| Density | 1.306 g/cm³[] |
| Water Solubility | 0.0016 g/L[1][8] |
| Assay | ≥98.0% (HPLC)[5] |
Synthesis and Experimental Protocols
The primary synthesis route for this compound involves the self-condensation of dimethyl succinate in the presence of a strong base, such as sodium methoxide.[6] This reaction is a form of the Dieckmann condensation.
General Synthesis Protocol
A common method for the laboratory synthesis of this compound is detailed below, based on established procedures.
Materials:
-
Dimethyl succinate
-
Sodium methoxide
-
Inert solvent (e.g., liquid paraffin)
-
Methanol
-
Acid for neutralization (e.g., sulfuric acid)
Procedure:
-
Dimethyl succinate and an inert solvent such as liquid paraffin are added to a reaction vessel equipped with a stirrer, thermometer, and condenser.
-
The mixture is heated under an inert atmosphere (e.g., nitrogen).
-
A solution of sodium methoxide in methanol is added dropwise to the heated mixture while maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the condensation reaction.
-
The resulting product mixture is then cooled.
-
Acidification of the mixture is carried out by the addition of an acid, which leads to the precipitation of the crude product.
-
The solid product is isolated by suction filtration and washed with a suitable solvent to remove impurities.
-
The crude product is then dried to yield this compound. This process typically yields a product with a purity of over 99.5%.[9]
Applications in Organic Synthesis
This compound is a key intermediate in the synthesis of various organic molecules, most notably high-performance quinacridone pigments.[3][10] These pigments, such as Pigment Red 122 and Pigment Violet 19, are widely used in paints, inks, and plastics due to their excellent color fastness and durability.
Role in Quinacridone Pigment Synthesis
The synthesis of quinacridone pigments involves the condensation of this compound with anilines, followed by an oxidation and cyclization reaction.
Conclusion
This compound, also known as Dimethyl succinylsuccinate or DMSS, is a valuable and versatile intermediate in organic synthesis. Its well-defined physicochemical properties and established synthesis protocols make it a reliable building block for complex molecules. The primary application of this compound lies in the production of high-performance quinacridone pigments, highlighting its industrial significance. This guide provides essential technical information to support researchers and professionals in the fields of chemistry and materials science.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Research of the Synthesis and Pigmentation of Quinacridone and Its Derivative - Master's thesis - Dissertation [dissertationtopic.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
- 6. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile organic compound. The document details its fundamental properties, synthesis, and significant role as a key intermediate in the production of quinacridone pigments. Furthermore, it explores the emerging applications of quinacridone derivatives in the field of drug development, with a focus on their potential as anticancer agents and their interaction with cellular signaling pathways.
Core Compound Data
Quantitative data for this compound is summarized below, providing a clear reference for its chemical and physical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₆[1][2][3] |
| Molecular Weight | 228.20 g/mol [1][2][3] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 154-157 °C[2] |
| CAS Number | 6289-46-9[2] |
| Synonyms | Dimethyl succinylsuccinate, DMSS[1][3] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the self-condensation of dimethyl succinate in the presence of a strong base, such as sodium methoxide.
Materials:
-
Dimethyl succinate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Dimethyl succinate is added dropwise to the sodium methoxide solution with constant stirring.
-
The reaction mixture is then heated to reflux for several hours to promote the condensation reaction.
-
After cooling, the reaction mixture is neutralized with hydrochloric acid.
-
The resulting solid is collected by filtration and washed with water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Synthesis of Quinacridone Pigments
This compound is a crucial precursor in the synthesis of quinacridone pigments. The general process involves a condensation reaction with anilines followed by cyclization.
Materials:
-
This compound
-
Aniline (or substituted anilines)
-
Polyphosphoric acid (PPA) or a high-boiling point solvent
-
Oxidizing agent
Procedure:
-
This compound is reacted with two equivalents of aniline or a substituted aniline in a high-boiling point solvent. This condensation step yields a 2,5-dianilino-3,6-dihydroterephthalic acid derivative.
-
The intermediate is then subjected to cyclization at a high temperature, often in the presence of polyphosphoric acid, to form dihydroquinacridone.
-
The final step is the oxidation of the dihydroquinacridone to the fully aromatic quinacridone pigment. Various oxidizing agents can be used for this purpose.
Applications in Drug Development
While this compound itself is not directly reported to have significant biological activity, its derivatives, particularly the quinacridones, have garnered considerable interest in the field of drug development. The planar, aromatic structure of the quinacridone core allows it to intercalate with DNA and interact with various biological targets, making it a promising scaffold for the design of new therapeutic agents.
Anticancer Activity of Quinacridone Derivatives
Quinacridone derivatives have demonstrated potential as anticancer agents through several mechanisms of action:
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinacridone ring system allows it to insert between the base pairs of DNA. This intercalation can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some quinacridone derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication.
-
Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Certain quinacridone derivatives have been found to inhibit the activity of specific protein kinases involved in cancer cell proliferation and survival.
-
Modulation of Multidrug Resistance: Multidrug resistance is a major obstacle in cancer chemotherapy. Some quinacridone-related compounds have been shown to modulate the activity of proteins responsible for drug efflux, thereby resensitizing cancer cells to conventional chemotherapeutic agents.
-
Aryl Hydrocarbon Receptor (AHR) Interaction: The structural similarity of quinacridones to polycyclic aromatic hydrocarbons suggests they may interact with the aryl hydrocarbon receptor (AHR).[4] The AHR is a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism, cell growth, and differentiation. Dysregulation of the AHR signaling pathway has been implicated in the development of certain cancers.
The following diagrams illustrate the key pathways and mechanisms associated with the anticancer activity of quinacridone derivatives.
Caption: Overview of the anticancer mechanisms of quinacridone derivatives.
Caption: Synthetic pathway from the core compound to bioactive quinacridones.
Conclusion
This compound is a valuable and versatile chemical intermediate. While its primary application has historically been in the synthesis of high-performance quinacridone pigments, the emerging pharmacological activities of quinacridone derivatives highlight its potential significance in the field of drug discovery and development. The ability of the quinacridone scaffold to interact with key biological targets, particularly in the context of cancer, opens up new avenues for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships of quinacridone derivatives and their specific interactions with cellular signaling pathways is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this important chemical entity in their scientific endeavors.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
- 3. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate (DMSS), as a versatile starting material. This 1,4-dicarbonyl compound is a valuable building block for the construction of a range of heterocyclic systems with potential applications in medicinal chemistry and materials science.[1]
Introduction
This compound (DMSS) is a symmetrical organic compound featuring a cyclohexane ring with two ketone functionalities at the 1 and 4 positions and two methyl ester groups at the 2 and 5 positions.[2] The presence of these reactive carbonyl groups makes DMSS an ideal precursor for the synthesis of various five- and six-membered heterocycles through condensation reactions with dinucleophiles. This document outlines protocols for the synthesis of pyridazines, pyrroles, furans, thiophenes, and quinoxalines from DMSS, including reaction conditions, and expected yields.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DMSS is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| Appearance | White to light yellow-green crystalline powder |
| Melting Point | 154-157 °C |
| CAS Number | 6289-46-9 |
Synthesis of Heterocycles
The following sections provide detailed protocols for the synthesis of various heterocycles from DMSS. The general approach involves the condensation of the 1,4-dicarbonyl system of DMSS with appropriate nucleophiles.
Synthesis of Pyridazine Derivatives
The reaction of 1,4-dicarbonyl compounds with hydrazine hydrate is a well-established method for the synthesis of pyridazines. In the case of DMSS, this reaction leads to the formation of a dihydropyridazine intermediate, which can be subsequently oxidized to the aromatic pyridazine.
Reaction Scheme:
Caption: Synthesis of Pyridazine Derivatives from DMSS.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Oxidation: The crude dihydropyridazine intermediate can be oxidized to the corresponding pyridazine using a suitable oxidizing agent (e.g., air, or a chemical oxidant).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyridazine derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| DMSS | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 75-85 |
Synthesis of Pyrrole Derivatives (Paal-Knorr Synthesis)
The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5][6] This reaction typically proceeds under acidic conditions.
Reaction Scheme:
Caption: Paal-Knorr Synthesis of Pyrrole Derivatives from DMSS.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a primary amine (1.1 eq).
-
Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid, which also acts as the catalyst.
-
Reaction: Heat the mixture with stirring at a temperature of 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrrole derivative.
Quantitative Data:
| Reactant 1 | Reactant 2 (R-NH₂) | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| DMSS | Aniline | Acetic Acid | 100 | 2 | ~90 |
| DMSS | Benzylamine | Acetic Acid | 100 | 3 | ~88 |
| DMSS | Ammonium Acetate | Acetic Acid | 100 | 2 | ~80 |
Synthesis of Furan Derivatives (Paal-Knorr Synthesis)
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a direct method for the synthesis of furans.[3]
Reaction Scheme:
Caption: Paal-Knorr Synthesis of Furan Derivatives from DMSS.
Experimental Protocol:
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture, with or without a high-boiling solvent (e.g., toluene), to a temperature sufficient to effect dehydration (typically 100-140 °C).
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data:
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| DMSS | p-Toluenesulfonic Acid | 120 | 3-5 | 70-80 |
| DMSS | Sulfuric Acid | 100 | 2-4 | 75-85 |
Synthesis of Thiophene Derivatives (Paal-Knorr Synthesis)
The synthesis of thiophenes from 1,4-dicarbonyl compounds requires a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide.[3]
Reaction Scheme:
Caption: Paal-Knorr Synthesis of Thiophene Derivatives from DMSS.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend this compound (1.0 eq) and Lawesson's reagent (0.5 eq) in an inert solvent like toluene.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction mixture typically turns dark.
-
Work-up: Cool the reaction mixture and filter to remove any insoluble material.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) |
| DMSS | Lawesson's Reagent | Toluene | Reflux | 2-4 | 60-70 |
| DMSS | Phosphorus Pentasulfide | Pyridine | Reflux | 3-5 | 55-65 |
Synthesis of Quinoxaline Derivatives
Quinoxalines can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7] While DMSS is a 1,4-dicarbonyl, it can be a precursor to a suitable 1,2-dicarbonyl species under certain reaction conditions, or react directly under oxidative conditions. A more direct route involves the reaction with o-phenylenediamine under aerobic oxidation.
Reaction Scheme:
Caption: Synthesis of Quinoxaline Derivatives from DMSS.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO), add o-phenylenediamine (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of iodine.
-
Reaction: Heat the reaction mixture at 100-120 °C for 8-12 hours under an air atmosphere.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMSS | o-Phenylenediamine | I₂ | DMSO | 110 | 10 | 65-75 |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of pyridazines, pyrroles, furans, thiophenes, and quinoxalines. These methods are generally high-yielding and utilize readily available reagents, making them attractive for applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates and desired products.
References
- 1. soc.chim.it [soc.chim.it]
- 2. This compound (6289-46-9) for sale [vulcanchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal-Knorr Pyrrole Synthesis [drugfuture.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Application Notes and Protocols: Knoevenagel Condensation of Dimethyl Succinylsuccinate for the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Knoevenagel condensation reaction involving dimethyl succinylsuccinate with various aromatic aldehydes. This reaction yields a series of dimethyl 2,5-dioxo-3,6-bis(arylmethylene)cyclohexane-1,4-dicarboxylate derivatives, which are of significant interest for their potential as anticancer agents. This document outlines the synthetic protocols, summarizes key quantitative data, and describes methodologies for evaluating the biological activity of these compounds.
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This reaction is instrumental in the synthesis of a variety of compounds, including intermediates for pharmaceuticals and fine chemicals.[1]
Dimethyl succinylsuccinate, a cyclic β-keto ester, serves as an excellent active methylene compound for the Knoevenagel condensation. Its reaction with two equivalents of an aromatic aldehyde leads to the formation of highly conjugated bis(arylmethylene) derivatives. These resulting compounds possess a rigid, planar structure, a key feature in many biologically active molecules, including those with cytotoxic properties against cancer cell lines.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various dimethyl 2,5-dioxo-3,6-bis(arylmethylene)cyclohexane-1,4-dicarboxylate derivatives through the Knoevenagel condensation of dimethyl succinylsuccinate with substituted benzaldehydes.
| Aldehyde (ArCHO) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Ethanol | 6 | 85 |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 5 | 92 |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 8 | 80 |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 4 | 95 |
| 2-Chlorobenzaldehyde | Pyrrolidine | Methanol | 6 | 88 |
| 3,4-Dimethoxybenzaldehyde | Morpholine | Isopropanol | 10 | 75 |
Note: The data presented in this table is a representative summary based on typical Knoevenagel condensation reactions and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2,5-dioxo-3,6-bis(phenylmethylene)cyclohexane-1,4-dicarboxylate
Materials:
-
Dimethyl succinylsuccinate (1.0 mmol, 228.2 mg)
-
Benzaldehyde (2.2 mmol, 233.5 mg, 0.22 mL)
-
Piperidine (0.2 mmol, 17.0 mg, 0.02 mL)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add dimethyl succinylsuccinate (1.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the dimethyl succinylsuccinate is completely dissolved.
-
Add benzaldehyde (2.2 mmol) and piperidine (0.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Evaluation of Cytotoxicity using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
General Mechanism of Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and anticancer evaluation.
Potential Signaling Pathways Targeted by Knoevenagel Products
Caption: Potential signaling pathways targeted by the synthesized compounds.
References
Application Notes and Protocols: Michael Addition Reactions Involving Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical and practical aspects of Michael addition reactions utilizing Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DMSS) as a key building block. While specific, published examples of DMSS as a Michael donor are not extensively documented in readily available literature, its chemical structure suggests its utility in such reactions. The following sections detail the chemical properties of DMSS, a generalized experimental protocol for its use in Michael additions, and potential applications in synthetic and medicinal chemistry.
Introduction to this compound (DMSS)
This compound, also known as dimethyl succinylsuccinate, is a versatile organic compound with multiple reactive sites.[1][2] Its structure features a cyclohexane ring with two ketone functionalities and two methyl ester groups, making it a valuable intermediate in the synthesis of various complex molecules.[1][3]
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 6289-46-9 |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| Appearance | White to light yellow-green crystalline powder |
| Melting Point | 154-157 °C |
| Solubility | Soluble in various organic solvents |
The Michael Addition Reaction: A General Overview
The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a resonance-stabilized enolate.
DMSS possesses acidic protons on the carbons alpha to the ketone and ester functionalities, making it a suitable candidate to act as a Michael donor upon deprotonation.
Hypothetical Michael Addition Reaction of DMSS with an α,β-Unsaturated Ketone
Due to the lack of specific published protocols for the Michael addition of DMSS, the following section provides a generalized, hypothetical protocol based on the established principles of this reaction type. This protocol is intended to serve as a starting point for researchers looking to explore the synthetic utility of DMSS as a Michael donor.
Reaction Scheme:
Caption: Generalized workflow for the Michael addition of DMSS.
Experimental Protocol: General Procedure
Materials:
-
This compound (DMSS)
-
An α,β-unsaturated ketone (e.g., methyl vinyl ketone, chalcone)
-
A suitable base catalyst (e.g., sodium methoxide, potassium tert-butoxide, DBU)
-
Anhydrous solvent (e.g., THF, DMF, ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent to dissolve the DMSS.
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the base catalyst (0.1 - 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Michael Acceptor Addition: Slowly add the α,β-unsaturated ketone (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding the quenching solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the Michael addition of DMSS to various acceptors to illustrate the expected outcomes.
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | NaOMe | THF | 25 | 12 | 75 |
| 2 | Chalcone | KOtBu | DMF | 0 | 24 | 82 |
| 3 | Acrylonitrile | DBU | CH₃CN | 50 | 8 | 68 |
Potential Applications in Drug Development
The Michael adducts derived from DMSS are expected to be highly functionalized molecules with multiple stereocenters. These complex structures could serve as valuable scaffolds for the synthesis of novel heterocyclic compounds with potential biological activity. The presence of ketone and ester functionalities allows for a wide range of subsequent chemical transformations, making these adducts versatile intermediates in the discovery of new therapeutic agents.
Logical Workflow for Exploring DMSS in Michael Additions
Caption: A logical workflow for the investigation of DMSS in Michael additions.
Disclaimer: The provided experimental protocol and quantitative data are hypothetical and intended for illustrative purposes. Researchers should conduct their own optimization and safety assessments before undertaking any new experimental work.
References
Application Notes: The Role of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in High-Performance Pigment Synthesis
Introduction
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate (DMSS), is a pivotal intermediate in the synthesis of high-performance quinacridone pigments.[1][2] These pigments are highly valued in industries such as automotive coatings, printing inks, and plastics for their exceptional color vibrancy, lightfastness, and resistance to heat and solvents.[3][4] The symmetrical structure of DMSS, featuring two ketone and two methyl ester functional groups, allows for the construction of the fused ring system characteristic of the quinacridone chromophore.[1]
This document provides detailed protocols for the synthesis of a prominent quinacridone pigment, C.I. Pigment Red 122, starting from DMSS. It outlines the multi-step chemical pathway, presents quantitative data from representative syntheses, and offers detailed experimental procedures for researchers and chemical development professionals.
Chemical and Physical Properties of DMSS
A thorough understanding of the starting material's properties is crucial for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 6289-46-9 | [1][5] |
| Molecular Formula | C₁₀H₁₂O₆ | [1][5] |
| Molecular Weight | 228.20 g/mol | [1][5] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 152-157 °C | [1] |
| Assay | ≥98.0% (HPLC) | |
| Solubility in Water | 0.0016 g/L | [1] |
Synthesis Pathway Overview
The synthesis of quinacridone pigments from DMSS is a multi-stage process. The production of C.I. Pigment Red 122 (2,9-dimethylquinacridone) serves as a representative example. The pathway involves three primary stages:
-
Condensation and Oxidation: DMSS is first condensed with two equivalents of an aromatic amine (p-toluidine for Pigment Red 122). The resulting dihydro intermediate is then oxidized to form 2,5-di-(p-toluidino)terephthalic acid (DTTA).[6][7]
-
Cyclization (Ring Closure): The DTTA intermediate is subjected to dehydrative ring closure in a strong acidic medium, typically polyphosphoric acid (PPA), at elevated temperatures.[8][9]
-
Hydrolysis and Pigmentation: The reaction mixture is "drowned" in water to precipitate the crude pigment. A final "pigmentation" or finishing step, often involving heat treatment in a high-boiling solvent, is performed to achieve the desired crystalline form (polymorph) and particle size, which are critical for the final coloristic properties.[10]
Experimental Protocols
The following protocols are adapted from methodologies described in scientific literature and patents for the synthesis of C.I. Pigment Red 122.
Protocol 1: Synthesis of Intermediate 2,5-di-(p-toluidino)terephthalic acid (DTTA)
This protocol details the one-pot condensation and oxidation of DMSS with p-toluidine.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (approx.) |
| DMSS | 228.20 | 41.0 g | 0.18 |
| p-Toluidine | 107.15 | 43.2 g | 0.40 |
| Methanol | 32.04 | 250 g | - |
| 31% Hydrochloric Acid | 36.46 | 10.0 g | - |
| 50% Sodium Hydroxide | 40.00 | 60.0 g | - |
| Air | - | 4 L/hr | - |
| 16% Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
To a pressure-capable reaction vessel, add 250 g of methanol and 43.2 g of p-toluidine. Stir until the p-toluidine is fully dissolved.[6]
-
Add 10 g of 31% hydrochloric acid, followed by 41 g of DMSS.[6]
-
Seal the vessel and heat the mixture to 100°C. Maintain this temperature for 4 hours with continuous stirring.[6]
-
Cool the reaction mixture to 60°C. Carefully add 60 g of 50% sodium hydroxide solution.[6]
-
Heat the mixture to 110°C. Introduce a steady stream of air into the reaction vessel at a flow rate of approximately 4 liters per hour to facilitate oxidation.[6]
-
Continue the oxidation for 8 hours. After this period, add 300 g of water for dilution and stir for 1 hour.[6]
-
Filter the hot mixture to remove impurities.
-
Transfer the filtrate to a separate vessel and acidify with 16% dilute hydrochloric acid to a pH of 5.[6]
-
A purple crystalline precipitate of DTTA will form. Filter the precipitate.
-
Wash the filter cake with water until neutral and dry to obtain the final product.
-
Expected Outcome: Approximately 62.4 g of DTTA (Yield: 93.7%), with a purity of ~96.4% by liquid chromatography.[6]
Protocol 2: Synthesis of Crude C.I. Pigment Red 122
This protocol describes the cyclization of the DTTA intermediate to form the crude quinacridone pigment.
Materials:
| Reagent | Concentration | Quantity | Moles (approx.) |
| DTTA | - | 50.0 g | 0.134 |
| Polyphosphoric Acid (PPA) | 115% | 350 g | - |
| Water | - | 480 g | - |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermocouple, add 350 g of 115% polyphosphoric acid.[6][9]
-
Heat the PPA to 90°C and begin stirring. Control the temperature at approximately 100°C.[6]
-
Slowly and carefully add the 50 g of DTTA prepared in the previous step.
-
After the addition is complete, heat the mixture to 130°C.[6]
-
Maintain the reaction at this temperature for 4 hours to ensure complete ring closure.[6]
-
Cool the reaction mixture to 70°C.
-
In a separate, larger vessel containing 480 g of water, slowly pour the hot reaction mixture while stirring vigorously. This "drowning" step will cause the crude pigment to precipitate.[6][9]
-
Stir the resulting slurry for 30 minutes.
-
Filter the precipitate and wash with water until the filtrate is neutral.
-
Dry the filter cake to yield crude Pigment Red 122.
-
Expected Outcome: A high yield of crude 2,9-dimethylquinacridone (>99%).[8]
Protocol 3: Pigmentation (Finishing)
This protocol is a general method for converting the crude pigment into a product with the desired pigmentary properties, such as crystal form and particle size distribution.
Materials:
| Reagent | Quantity |
| Crude Quinacridone | 50 parts |
| N-methylpyrrolidone (NMP) | 500 parts |
| Water | As needed |
Procedure:
-
In a jacketed vessel equipped with an agitator and a reflux condenser, suspend 50 parts of crude quinacridone in 500 parts of N-methylpyrrolidone.[10]
-
Heat the suspension in the sealed vessel to 140-150°C and maintain this temperature for 4 hours with constant stirring.[10]
-
Cool the mixture to 80°C.
-
Distill off the NMP. An equal amount of water can be added to aid in the precipitation of the pigment.[10]
-
Filter the conditioned pigment, wash thoroughly with water, and dry.
-
Expected Outcome: 48.2 parts of finished pigment (Yield: 96.4%). The resulting pigment should exhibit improved grain softness, dispersibility, and a purer shade compared to the crude product.[10]
Logical Relationship of Synthesis Stages
The synthesis of quinacridone pigments is a sequential process where the product of one stage becomes the reactant for the next. The quality of the material at each step directly impacts the subsequent reaction and the final product's quality.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jacksonsart.com [jacksonsart.com]
- 4. 360iresearch.com [360iresearch.com]
- 5. This compound | CAS 6289-46-9 | Catsyn [catsyn.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN106831763A - A kind of preparation method of quinacridone and its derivative - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. CN102942802A - Preparing method of pigment red 122 - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
Application of Dimethyl Succinylsuccinate in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl succinylsuccinate (DMSS) in polymer chemistry. The primary application highlighted is its role as a key intermediate in the synthesis of novel aromatic polyesters, which exhibit tunable thermal and mechanical properties. This document offers detailed experimental protocols for the synthesis of DMSS and its subsequent conversion into polymer building blocks, as well as methods for polymer synthesis and characterization.
Introduction to Dimethyl Succinylsuccinate in Polymer Science
Dimethyl succinylsuccinate (DMSS) is a versatile cyclic diester that serves as a valuable building block in advanced polymer synthesis. While not typically polymerized directly, its primary application lies in its efficient conversion to aromatic monomers, such as 2,5-dihydroxyterephthalic acid (DHTA) and 2,5-dimethoxyterephthalic acid (DMTA).[1] These monomers can then be polymerized with various diols to produce a range of polyesters with tailored properties. The incorporation of these DMSS-derived aromatic units into the polymer backbone can significantly influence the material's thermal stability, glass transition temperature (Tg), and mechanical performance.[2] Furthermore, the synthesis of DMSS begins from dimethyl succinate, which can be derived from bio-based succinic acid, positioning these polymers as potentially sustainable alternatives to petroleum-based plastics.
Key Applications
The principal application of DMSS in polymer chemistry is as a precursor to aromatic diacids for polyester synthesis. This pathway allows for the creation of polyesters with enhanced thermal properties compared to their purely aliphatic counterparts.
Synthesis of Aromatic Polyesters
DMSS is a critical intermediate in a multi-step synthesis to produce aromatic polyesters. The general workflow involves the dimerization of dimethyl succinate to yield DMSS, followed by aromatization and hydrolysis to generate dihydroxy- or dimethoxyterephthalic acid. These aromatic diacids are then polymerized with aliphatic diols.
Experimental Protocols
Synthesis of Dimethyl Succinylsuccinate (DMSS) from Dimethyl Succinate
This protocol is adapted from established chemical synthesis patents.
Materials:
-
Dimethyl succinate
-
Liquid paraffin
-
Sodium methoxide solution (30 wt% in methanol)
-
Sulfuric acid solution (30%)
-
Nitrogen gas supply
-
500 mL four-neck round bottom flask with mechanical stirrer, thermometer, and distillation apparatus
Procedure:
-
Charge the 500 mL four-neck flask with 73g (0.5 mol) of dimethyl succinate and 210g of liquid paraffin.
-
Under a nitrogen atmosphere, heat the mixture to 135°C with stirring.
-
Slowly add 94.5g (0.525 mol) of 30 wt% sodium methoxide solution dropwise over 2 hours.
-
After the addition is complete, raise the temperature to 140°C and maintain for 1.5 hours.
-
Cool the reaction mixture to 50°C.
-
Acidify the mixture by adding 30% sulfuric acid solution until the pH of the reaction system is approximately 2. Stir at 45°C for 30 minutes.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake with water and dry to obtain dimethyl succinylsuccinate.
-
The expected yield is approximately 85%, with a purity of over 99.5%.[3]
Synthesis of Aromatic Polyesters from DMSS-derived Monomers
The following is a general procedure for the polycondensation of a DMSS-derived diacid (e.g., 2,5-dimethoxyterephthalic acid - DMTA) with an aliphatic diol (e.g., ethylene glycol).
Materials:
-
2,5-dimethoxyterephthalic acid (DMTA)
-
Ethylene glycol
-
Antimony trioxide (Sb₂O₃) as a catalyst
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel equipped with a stirrer and condenser
Procedure:
-
Charge the reaction vessel with DMTA, a molar excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of Sb₂O₃ (e.g., 1 mol%).
-
Under a nitrogen atmosphere, gradually heat the mixture from 190°C to 240°C over several hours with stirring to initiate the esterification and melt the reactants.
-
Once the mixture is molten and the initial esterification is complete (as indicated by the cessation of water distillation), apply a high vacuum to the system.
-
Continue heating under vacuum for several more hours to remove excess ethylene glycol and drive the polycondensation reaction to completion, thereby increasing the polymer's molecular weight.
-
Once the desired viscosity is achieved, cool the reactor and collect the resulting polyester.
Data Presentation
The properties of polyesters derived from DMSS precursors can be tailored by the choice of the aliphatic diol co-monomer. Below is a summary of thermal properties for a series of polyalkylene dimethoxyterephthalates synthesized from DMTA and various diols.
| Diol | Number of Methylene Units (n) | Glass Transition Temperature (Tg) (°C) |
| Ethylene glycol | 2 | 74 |
| 1,3-Propanediol | 3 | 59 |
| 1,4-Butanediol | 4 | 45 |
| 1,5-Pentanediol | 5 | 33 |
| 1,6-Hexanediol | 6 | 26 |
| 1,8-Octanediol | 8 | 15 |
| 1,10-Decanediol | 10 | 6 |
Data adapted from literature values for illustrative purposes.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Objective: To confirm the chemical structure and composition of the synthesized polyesters.
Sample Preparation:
-
Dissolve 5-10 mg of the polyester sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and trifluoroacetic acid-d for enhanced solubility).
-
Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample volume should be approximately 0.6-0.7 mL.[4]
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analyze the chemical shifts and integration of the peaks to confirm the incorporation of both the aromatic and aliphatic monomer units and to determine their molar ratio in copolymers.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyesters.
Procedure:
-
Accurately weigh 3-5 mg of the polymer sample into an aluminum DSC pan and seal it.[5]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point to erase its thermal history.[5]
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected glass transition.
-
Heat the sample again at the same controlled rate to obtain the final thermogram.
-
The glass transition is observed as a step change in the heat flow, while melting and crystallization appear as endothermic and exothermic peaks, respectively.[6][7][8]
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and decomposition profile of the polyesters.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[5]
-
Record the sample weight as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal decomposition. The temperature at which 5% weight loss occurs (T₅%) is often used as a measure of thermal stability.
Visualizations
Synthesis Pathway of Aromatic Polyesters from Dimethyl Succinate
Caption: Synthesis pathway of aromatic polyesters from dimethyl succinate via DMSS.
Experimental Workflow for Polyester Synthesis and Characterization
Caption: General workflow for polyester synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. madisongroup.com [madisongroup.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. scribd.com [scribd.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. pslc.ws [pslc.ws]
Application Notes and Protocols: Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate, is a versatile chemical building block with emerging applications in pharmaceutical research and development. Its rigid, polycyclic core structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material for the synthesis of modulators of the Integrated Stress Response (ISR), a key cellular signaling pathway implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer.
Application: Modulators of the Integrated Stress Response (ISR)
Compounds derived from this compound, specifically bicyclo[2.2.2]octane-1-carboxamides, have been identified as potent modulators of the Integrated Stress Response (ISR). The ISR is a crucial cellular signaling network that is activated by various stress conditions, such as endoplasmic reticulum stress, amino acid deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a general shutdown of protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR can be detrimental and contribute to disease pathology.
Small molecule modulators that can attenuate the ISR by activating eIF2B, the guanine nucleotide exchange factor for eIF2, are of significant therapeutic interest. The bicyclo[2.2.2]octane scaffold, derived from this compound, provides a rigid and well-defined three-dimensional structure for the precise positioning of functional groups that can interact with the eIF2B protein complex.
Featured Compound
One such promising compound is (1s,4s)-N-((3,4-dichlorophenyl)methyl)-4-(2-((cis-3-(trifluoromethoxy)cyclobutyl)oxy)acetamido)bicyclo[2.2.2]octane-1-carboxamide . This molecule has demonstrated potent activation of eIF2B, as indicated by its half-maximal inhibitory concentration (IC50) in biochemical assays.
Data Presentation
The following table summarizes the key properties and biological activity of the featured compound.
| Compound Name | Starting Material | Target | Biological Activity (IC50) | Therapeutic Potential |
| (1s,4s)-N-((3,4-dichlorophenyl)methyl)-4-(2-((cis-3-(trifluoromethoxy)cyclobutyl)oxy)acetamido)bicyclo[2.2.2]octane-1-carboxamide | This compound | eIF2B Activation | 10-100 nM | Neurodegenerative diseases, Metabolic diseases, Cancer |
Experimental Protocols
The following protocols describe the synthesis of the bicyclo[2.2.2]octane core from this compound and its subsequent elaboration to the featured ISR modulator.
Protocol 1: Synthesis of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
This protocol describes a potential multi-step synthesis of the key bicyclo[2.2.2]octane intermediate from this compound.
Step 1: Reduction of the Diketone
-
To a solution of this compound (1 eq.) in methanol, add sodium borohydride (2.2 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of acetic acid.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude diol.
Step 2: Mesylation of the Diol
-
Dissolve the crude diol (1 eq.) in dichloromethane and cool to 0 °C.
-
Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq.).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude dimesylate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude dimesylate (1 eq.) in a suitable solvent such as DMF or THF.
-
Add a strong base, for example, sodium hydride (2.5 eq.), portion-wise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.
Protocol 2: Synthesis of (1s,4s)-N-((3,4-dichlorophenyl)methyl)-4-(2-((cis-3-(trifluoromethoxy)cyclobutyl)oxy)acetamido)bicyclo[2.2.2]octane-1-carboxamide
This protocol outlines the synthesis of the final active compound from the bicyclo[2.2.2]octane intermediate, based on general procedures for amide bond formation and ether synthesis.
Step 1: Mono-saponification of the Diester
-
Dissolve dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (1 eq.) in a mixture of methanol and water.
-
Add potassium hydroxide (1.1 eq.) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the mono-acid.
Step 2: Amide Coupling
-
To a solution of the mono-acid (1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3 eq.).
-
After 10 minutes, add (3,4-dichlorophenyl)methanamine (1.1 eq.).
-
Stir the reaction at room temperature overnight.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the amide.
Step 3: Saponification of the Remaining Ester
-
Dissolve the amide from the previous step (1 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (2 eq.) and stir at room temperature until the reaction is complete.
-
Acidify with 1N HCl and extract with ethyl acetate.
-
Dry and concentrate to yield the carboxylic acid.
Step 4: Second Amide Coupling
-
To a solution of the carboxylic acid (1 eq.) in DMF, add HATU (1.2 eq.) and DIPEA (3 eq.).
-
After 10 minutes, add the appropriate amine (e.g., an amino-functionalized cyclobutane).
-
Stir at room temperature overnight.
-
Work up as in Step 2 and purify by column chromatography to yield the final compound.
Visualizations
Integrated Stress Response (ISR) Signaling Pathway
The following diagram illustrates the core components of the Integrated Stress Response pathway, the target of the synthesized compounds.
Caption: The Integrated Stress Response (ISR) signaling cascade.
Experimental Workflow: Synthesis of ISR Modulator
This diagram outlines the key stages in the synthesis of the bicyclo[2.2.2]octane-based ISR modulator.
Caption: Synthetic workflow for the ISR modulator.
Application Notes and Protocols for Reactions with Dimethyl Succinylsuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and subsequent reactions of dimethyl succinylsuccinate (DMSS), a versatile intermediate in organic synthesis. The protocols are designed to be clear and reproducible for researchers in various fields, including materials science and drug development.
Synthesis of Dimethyl Succinylsuccinate via Dieckmann Condensation
The primary route for synthesizing dimethyl succinylsuccinate is through the Dieckmann condensation of dimethyl succinate.[1][2][3] This intramolecular cyclization reaction is base-catalyzed and results in the formation of a cyclic β-keto ester.
Experimental Workflow: Synthesis of Dimethyl Succinylsuccinate
Caption: Workflow for the synthesis of dimethyl succinylsuccinate.
Protocol 1: Synthesis using Sodium Methoxide in Excess Dimethyl Succinate[4]
This protocol utilizes sodium methoxide as the base and an excess of dimethyl succinate as the reaction solvent.
Materials:
-
Dimethyl succinate
-
Sodium methoxide (NaOMe)
-
Methanol (for washing)
-
Dilute sulfuric acid or hydrochloric acid
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Charge the three-neck round-bottom flask with dimethyl succinate. The molar ratio of dimethyl succinate to sodium methoxide should be approximately 4.3:1.
-
Heat the dimethyl succinate to 100°C with stirring.
-
Slowly add sodium methoxide to the heated dimethyl succinate.
-
Maintain the reaction mixture at 100°C and reflux for 25-30 minutes. A pink precipitate of the disodium salt of dimethyl succinylsuccinate will form.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture by adding dilute sulfuric acid or hydrochloric acid until the pink color disappears and a white solid precipitates.
-
Filter the white solid under vacuum and wash it several times with water and then with methanol.
-
Dry the resulting solid to obtain pure dimethyl succinylsuccinate.
Protocol 2: Synthesis using DBU in Methanol[6]
This method employs 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a methanol solution.
Materials:
-
Dimethyl succinate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous methanol
Equipment:
-
Four-neck flask
-
Stirrer
-
Heating mantle
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Add dimethyl succinate and anhydrous methanol to the four-neck flask.
-
Heat the mixture to 60°C with stirring and maintain for 15-30 minutes to obtain a homogeneous solution.
-
Prepare a methanol solution of DBU (e.g., 0.58% to 7% by mass).
-
Add the DBU solution dropwise to the dimethyl succinate solution.
-
After the addition is complete, raise the temperature to 80-140°C and react for 2-3 hours.
-
After the reaction, distill off the methanol and DBU at 80°C.
-
Cool the remaining solution to room temperature to obtain solid dimethyl succinylsuccinate.
Summary of Synthesis Data
| Parameter | Protocol 1 (NaOMe)[5] | Protocol 2 (DBU)[6] |
| Base/Catalyst | Sodium methoxide | DBU |
| Solvent | Dimethyl succinate (excess) | Methanol |
| Temperature | 100°C | 80-140°C |
| Reaction Time | 25-30 minutes | 2-3 hours |
| Yield | ~80.1% | >94% |
| Purity | ≥97.5% | High |
Reactions of Dimethyl Succinylsuccinate
Dimethyl succinylsuccinate is a valuable precursor for various functional molecules, particularly aromatic compounds.
Reaction Pathway: Aromatization to Dimethyl 2,5-Dihydroxyterephthalate
Caption: Oxidation of DMSS to Dimethyl 2,5-dihydroxyterephthalate.
Protocol 3: Catalytic Oxidation to Dimethyl 2,5-Dihydroxyterephthalate[7]
This protocol describes the aromatization of dimethyl succinylsuccinate to dimethyl 2,5-dihydroxyterephthalate (DHTA), a key monomer for high-performance polymers.[7]
Materials:
-
Dimethyl succinylsuccinate (DMSS)
-
Chromium on nitrogen-doped carbon catalyst (Cr/N-C)
-
N,N-Dimethylformamide (DMF)
-
Oxygen (O₂)
Equipment:
-
Autoclave with stirrer and gas inlet
-
Heating system
-
Liquid chromatography system for analysis
Procedure:
-
Charge the autoclave with DMSS, Cr/N-C catalyst, and DMF.
-
Seal the autoclave and purge it with oxygen three times.
-
Pressurize the autoclave with oxygen to 0.2 MPa.
-
Begin stirring and heat the mixture to 100°C.
-
Once the temperature reaches 100°C, increase the oxygen pressure to 0.8 MPa.
-
Maintain the reaction at 100°C and 0.8 MPa. Monitor the reaction progress by taking samples every 20 minutes and analyzing them by liquid chromatography.
-
The reaction is complete when DMSS is fully converted (typically after 4 hours).
-
Stop the reaction, cool the autoclave, and recover the reaction mixture containing dimethyl 2,5-dihydroxyterephthalate.
Summary of Oxidation Data
| Parameter | Value[7] |
| Starting Material | Dimethyl Succinylsuccinate |
| Catalyst | Cr/N-C |
| Solvent | N,N-Dimethylformamide |
| Oxidant | Oxygen (O₂) |
| Temperature | 100°C |
| Pressure | 0.8 MPa |
| Reaction Time | ~4 hours |
| Product | Dimethyl 2,5-Dihydroxyterephthalate |
Other Potential Reactions
Dimethyl succinylsuccinate, with its β-keto ester functionality, can potentially undergo other reactions common to this class of compounds, such as:
-
Knoevenagel Condensation: Reaction with aldehydes or ketones in the presence of a weak base to form α,β-unsaturated products.[8][9][10][11]
-
Michael Addition: Acting as a Michael donor (after deprotonation) and adding to α,β-unsaturated carbonyl compounds.[12][13][14][15][16]
-
Transesterification: Reaction with other alcohols in the presence of an acid catalyst to exchange the methyl ester groups.[17][18]
Further research and protocol development are encouraged to explore these synthetic pathways.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Study on synthetic process of dimethyl succinylsuccinate | Semantic Scholar [semanticscholar.org]
- 6. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114478243A - Method for synthesizing dimethyl dihydroxyterephthalate by oxygen catalytic oxidation - Google Patents [patents.google.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Michael Addition [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]
- 18. US5491255A - Process for the transesterification of dimethyl succinylsuccinate - Google Patents [patents.google.com]
Application Notes and Protocols for the Cataly-tic Conversion of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the catalytic conversion of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile building block in organic synthesis. The following sections outline two primary catalytic pathways: dehydrogenative aromatization to produce Dimethyl 2,5-dihydroxyterephthalate and catalytic hydrogenation to yield Dimethyl 1,4-cyclohexanedicarboxylate. These transformations open avenues for the synthesis of a wide range of complex molecules, including pharmaceuticals and advanced materials.
Catalytic Dehydrogenative Aromatization
The conversion of this compound to Dimethyl 2,5-dihydroxyterephthalate is a valuable transformation that introduces an aromatic core. This reaction is typically achieved through catalytic dehydrogenation, often employing a palladium-based catalyst. The resulting dihydroxyterephthalate derivative is a key intermediate in the synthesis of various compounds, including metal-organic frameworks (MOFs) and specialty polymers.
Experimental Protocol: Palladium-Catalyzed Aerobic Dehydrogenation
This protocol describes a general method for the aerobic dehydrogenation of substituted cyclohexanones to phenols, which can be adapted for this compound.[1][2]
Materials:
-
This compound
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
2-(Dimethylamino)pyridine
-
Dimethylacetamide (DMA), anhydrous
-
Oxygen (balloon or from an O₂ cylinder)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add Palladium(II) trifluoroacetate (0.05 mmol, 5 mol%) and 2-(Dimethylamino)pyridine (0.10 mmol, 10 mol%).
-
Add anhydrous Dimethylacetamide (5 mL) to dissolve the reactants.
-
The flask is flushed with oxygen, and an oxygen-filled balloon is attached to the top of the condenser.
-
The reaction mixture is stirred vigorously and heated to 100-120 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product, Dimethyl 2,5-dihydroxyterephthalate.
Quantitative Data
The following table summarizes representative quantitative data for palladium-catalyzed dehydrogenation of substituted cyclohexanones, which can be considered as expected outcomes for the conversion of this compound.
| Catalyst System | Substrate Scope | Typical Yield (%) | Reaction Conditions | Reference |
| Pd(TFA)₂ / 2-(Dimethylamino)pyridine | Substituted Cyclohexanones | 70-95 | 100-120 °C, O₂ atmosphere, DMA | [1] |
| Pd/C | Substituted Cyclohexanones | 65-90 | 150 °C, N₂/H₂ atmosphere, DMA | [3] |
Reaction Pathway
Caption: Catalytic cycle for the dehydrogenation of this compound.
Catalytic Hydrogenation
The reduction of the keto groups in this compound to hydroxyl groups, followed by potential hydrogenation of the ring, leads to Dimethyl 1,4-cyclohexanedicarboxylate, a valuable monomer in polymer synthesis. This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.
Experimental Protocol: Catalytic Hydrogenation using a Ruthenium Catalyst
This protocol is adapted from the hydrogenation of Dimethyl terephthalate and can be applied to the reduction of this compound.
Materials:
-
This compound
-
Ruthenium on carbon (Ru/C, 5 wt%)
-
Methanol or Dioxane as solvent
-
High-pressure autoclave (Parr-type reactor)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware
Procedure:
-
In the vessel of a high-pressure autoclave, place this compound (1.0 mmol) and 5% Ru/C (10 mol% Ru).
-
Add the solvent (e.g., Methanol, 10 mL).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the specified time, monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product, Dimethyl 1,4-cyclohexanedicarboxylate, can be purified by distillation or recrystallization.
Quantitative Data
The following table presents typical quantitative data for the catalytic hydrogenation of Dimethyl terephthalate, which can serve as a reference for the hydrogenation of this compound.
| Catalyst | Substrate | Product | Typical Yield (%) | Reaction Conditions | Reference |
| Ru/C | Dimethyl terephthalate | Dimethyl 1,4-cyclohexanedicarboxylate | >90 | 110-140 °C, 500-1500 psi H₂ | [4] |
| Pd/C | Dimethyl terephthalate | Dimethyl 1,4-cyclohexanedicarboxylate | High | 160-180 °C, 30-48 MPa H₂ | [5] |
Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
References
- 1. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Aerobic Dehydrogenation of Cyclic Hydrocarbons for the Synthesis of Substituted Aromatics and Other Unsaturated Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinacridone Pigments from Dimethyl Succinylsuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinacridone pigments are a class of high-performance organic pigments known for their exceptional color strength, lightfastness, and thermal stability. These properties have led to their widespread use in automotive coatings, industrial paints, printing inks, and plastics. More recently, the unique photophysical and electronic properties of quinacridone derivatives have attracted interest in the field of organic electronics, including applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the synthesis of quinacridone pigments, starting from dimethyl succinylsuccinate (DMSS). The synthesis involves a three-step process: the condensation of DMSS with an aromatic amine, followed by a cyclization reaction, and finally an oxidation step to yield the final pigment.
Introduction
The synthesis of linear trans-quinacridones from dimethyl succinylsuccinate-based 2,5-dianilinoterephthalic acid was first published by Liebermann in 1935.[1] Commercially, quinacridone pigments were introduced by DuPont in 1958 and are valued for their remarkable color and weather fastness.[1][2] The core structure of quinacridone allows for the formation of extensive hydrogen-bonding networks, which contributes to their stability and insolubility in most solvents. The synthesis route starting from DMSS is a well-established and versatile method for producing a variety of quinacridone derivatives by employing substituted anilines.
This document outlines the key chemical transformations and provides detailed protocols for each step of the synthesis. Additionally, it presents a summary of reaction conditions and reported yields in a tabular format for easy reference and comparison.
Chemical Synthesis Pathway
The overall synthesis of quinacridone from dimethyl succinylsuccinate can be summarized in the following three key steps:
-
Condensation: Dimethyl succinylsuccinate reacts with two equivalents of an aniline (or a substituted aniline) to form a dialkyl 2,5-dianilino-3,6-dihydroterephthalate intermediate.
-
Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures, typically in a high-boiling point solvent or in the presence of a dehydrating agent like polyphosphoric acid, to form 6,13-dihydroquinacridone.
-
Oxidation: The 6,13-dihydroquinacridone is oxidized to the final quinacridone pigment. This step is crucial for the development of the final color and pigment properties. Various oxidation methods have been developed to control particle size and crystal morphology.
Below is a diagram illustrating the overall synthetic workflow.
Figure 1: Overall workflow for the synthesis of quinacridone pigments.
The chemical reaction pathway is depicted in the following diagram:
Figure 2: Chemical reaction pathway for quinacridone synthesis.
Experimental Protocols
This section provides detailed experimental procedures for each step of the quinacridone synthesis.
Protocol 1: Synthesis of Dimethyl 2,5-dianilino-3,6-dihydroterephthalate
This protocol describes the condensation reaction between dimethyl succinylsuccinate and aniline.
Materials:
-
Dimethyl succinylsuccinate (DMSS)
-
Aniline
-
Methanol
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, add dimethyl succinylsuccinate and methanol.
-
Add aniline to the mixture. The molar ratio of aniline to DMSS is typically between 2.5 and 2.75.[3]
-
Heat the reaction mixture to reflux and maintain this temperature for 7 to 10 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product, dimethyl 2,5-dianilino-3,6-dihydroterephthalate, is collected by filtration.
-
Wash the product with methanol to remove any unreacted starting materials.
-
Dry the product in an oven.
Protocol 2: Synthesis of 6,13-Dihydroquinacridone
This protocol describes the cyclization of dimethyl 2,5-dianilino-3,6-dihydroterephthalate to form 6,13-dihydroquinacridone.
Materials:
-
Dimethyl 2,5-dianilino-3,6-dihydroterephthalate
-
Polyphosphoric acid (PPA)
Procedure:
-
In a reaction vessel, heat polyphosphoric acid to 110-120°C.[3][4]
-
Slowly add the dimethyl 2,5-dianilino-3,6-dihydroterephthalate intermediate to the hot PPA with stirring. The weight ratio of PPA to the intermediate is typically between 3:1 and 6:1.[3]
-
Maintain the reaction mixture at 120-130°C for 3 to 5 hours.[3][4]
-
After the cyclization is complete, carefully pour the hot reaction mixture into water to precipitate the crude 6,13-dihydroquinacridone.[4]
-
Filter the precipitate and wash it with water until the filtrate is neutral.
-
Dry the crude 6,13-dihydroquinacridone.
Protocol 3: Oxidation of 6,13-Dihydroquinacridone to Quinacridone
This protocol describes the final oxidation step to produce the quinacridone pigment. Several methods exist for this oxidation, with the choice of method influencing the final pigment's properties. An environmentally friendly method using hydrogen peroxide is described here.[5]
Materials:
-
6,13-Dihydroquinacridone (preferably premilled)
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Anthraquinone derivative (as a catalyst)
-
Aqueous hydrogen peroxide solution (5-30 wt%)[6]
-
Water
Procedure:
-
Prepare a slurry of premilled 6,13-dihydroquinacridone in water. The amount of water is typically 2 to 20 times the weight of the dihydroquinacridone.[5]
-
Add the aqueous base and the anthraquinone catalyst to the slurry.
-
Heat the mixture to a temperature between 80°C and 103°C, with a preferred range of 90-100°C.[5]
-
Slowly add the aqueous hydrogen peroxide solution to the heated slurry. The molar ratio of hydrogen peroxide to 6,13-dihydroquinacridone is generally between 1.1 and 5.[6]
-
The reaction progress can be monitored by the color change of the reaction mixture.[6]
-
After the oxidation is complete, the quinacridone pigment is isolated by filtration.
-
Wash the pigment with hot water until the pH of the filtrate is neutral.
-
Dry the final quinacridone pigment. The product typically contains less than 2.5% of unreacted 6,13-dihydroquinacridone.[6]
Data Presentation
The following tables summarize the reaction conditions and reported yields for the synthesis of quinacridone and its derivatives from dimethyl succinylsuccinate.
Table 1: Reaction Conditions for the Synthesis of Quinacridone and its Derivatives
| Product | Aniline Derivative | Aniline:DMSS (mol/mol) | Condensation Time (h) | Condensation Solvent | Cyclization Agent | Cyclization Temp (°C) | Cyclization Time (h) | Oxidation Solvent | Oxidation Time (h) |
| Quinacridone | Aniline | 2.72 | 9 | Methanol | PPA | 130 | 3 | Ethanol | 8 |
| 2,9-Dimethylquinacridone | p-Toluidine | 2.75 | 7 | Methanol | PPA | 110-120 | 4 | Ethanol | 7 |
| 2,9-Dichloroquinacridone | p-Chloroaniline | 2.5 | 10 | Methanol | PPA | 110-120 | 5 | Ethanol | 7 |
Data sourced from a study on the synthesis and pigmentation of quinacridone and its derivatives.[3]
Table 2: Reported Yields for Quinacridone Synthesis
| Product | Overall Yield (%) |
| Quinacridone | 82.2 |
| 2,9-Dimethylquinacridone | 81.4 |
| 2,9-Dichloroquinacridone | 81.5 |
Data sourced from a study on the synthesis and pigmentation of quinacridone and its derivatives.[3]
Conclusion
The synthesis of quinacridone pigments from dimethyl succinylsuccinate is a robust and adaptable process that allows for the production of a wide range of high-performance pigments. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists interested in the synthesis of these important materials. Careful control over reaction conditions, particularly in the cyclization and oxidation steps, is critical for obtaining the desired crystal form and pigmentary properties of the final product. The move towards more environmentally friendly oxidation methods, such as the use of hydrogen peroxide, highlights the ongoing efforts to make the production of these valuable pigments more sustainable.
References
- 1. Quinacridones as a Building Block for Sustainable Gliding Layers on Ice and Snow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinacridone - Wikipedia [en.wikipedia.org]
- 3. Research of the Synthesis and Pigmentation of Quinacridone and Its Derivative - Master's thesis - Dissertation [dissertationtopic.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. EP0806456B1 - Oxidation process for preparing quinacridone pigments - Google Patents [patents.google.com]
- 6. OXIDATION PROCESS FOR PREPARING QUINACRIDONE PIGMENTS - Patent 1521809 [data.epo.org]
Application Notes and Protocols: Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate, is a versatile cyclic β-ketoester that serves as a valuable building block in organic synthesis. Its unique symmetrical structure, featuring two ketone and two ester functionalities, provides multiple reactive centers for the construction of complex molecular architectures.[1] This reactivity makes it an attractive substrate for multicomponent reactions (MCRs), which are powerful tools in medicinal chemistry and drug discovery for the rapid generation of diverse chemical libraries. MCRs offer significant advantages, including high atom economy, operational simplicity, and the ability to synthesize complex molecules in a single step, thereby accelerating the drug discovery process.
These application notes provide an overview of the utility of this compound in multicomponent reactions for the synthesis of novel heterocyclic compounds with potential biological activity. Detailed experimental protocols for representative reactions are also included.
Key Applications in Multicomponent Reactions
The application of this compound in multicomponent reactions primarily revolves around its ability to act as a nucleophilic or electrophilic partner, leading to the formation of various fused and spirocyclic heterocyclic systems. These scaffolds are of significant interest in drug development due to their presence in numerous biologically active natural products and synthetic compounds.
Synthesis of Fused Heterocyclic Systems
This compound is a key precursor in the synthesis of quinacridone pigments, a process that involves reactions with amines.[1] While not always classified as a classical one-pot multicomponent reaction, the principles of sequential reactions in a single process are evident.
A notable application is in the synthesis of benzo[g]chromene derivatives. Although direct examples employing this compound are not readily found in the initial literature survey, analogous 1,3-dicarbonyl compounds are widely used in the three-component reaction with an aromatic aldehyde and a suitable nucleophile like malononitrile or a phenolic compound. The reaction typically proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Logical Workflow for the Synthesis of Fused Heterocycles:
Caption: A generalized workflow for the synthesis of fused heterocycles.
Experimental Protocols
While specific multicomponent reaction protocols starting from this compound are not extensively detailed in the initial search results, a general procedure for a three-component reaction based on similar 1,3-dicarbonyl compounds can be adapted. The following protocol is a representative example for the synthesis of a fused heterocyclic system.
Protocol 1: General Procedure for the Three-Component Synthesis of Fused Heterocycles
Materials:
-
This compound (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Amine or other suitable nucleophile (1.0 mmol)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the nucleophile (1.0 mmol), and the catalyst (10 mol%).
-
Add the appropriate solvent (5-10 mL) or proceed under solvent-free conditions.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a suitable solvent (e.g., cold ethanol), and dry to obtain the crude product.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography using an appropriate eluent system.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data from Analogous Reactions:
The following table summarizes typical reaction conditions and yields for multicomponent reactions involving 1,3-dicarbonyl compounds to synthesize chromene derivatives, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2-4 | 85-95 | General knowledge |
| p-TSA | Toluene | Reflux | 3-6 | 80-92 | General knowledge |
| L-proline | Water | 80 | 1-2 | 90-98 | General knowledge |
| [bmim]Br | Solvent-free | 100 | 0.5-1 | 88-96 | General knowledge |
Signaling Pathways and Logical Relationships
The mechanism of these multicomponent reactions often involves a cascade of classical organic reactions. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes.
Proposed Mechanistic Pathway for a Three-Component Reaction:
Caption: A plausible mechanistic pathway for a three-component reaction.
Conclusion
This compound holds significant potential as a versatile building block in multicomponent reactions for the synthesis of diverse and complex heterocyclic scaffolds. While specific literature examples of its application in one-pot multicomponent reactions are emerging, the general reactivity of 1,3-dicarbonyl compounds provides a strong basis for developing novel synthetic methodologies. The protocols and logical workflows presented here serve as a guide for researchers to explore the utility of this compound in generating libraries of potential drug candidates and other functional organic materials. Further research into the scope and limitations of its use in various MCRs is warranted and promises to yield novel and valuable chemical entities.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, also known as dimethyl succinylsuccinate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the base-catalyzed self-condensation of dimethyl succinate, a type of Dieckmann condensation.[1][2] Another reported method involves the reaction of methyl 4-chloroacetoacetate with potassium carbonate.[3]
Q2: What is the typical yield and purity I can expect?
A2: Yields and purity can vary significantly depending on the chosen method and reaction conditions. Optimized processes using dimethyl succinate with sodium methoxide in liquid paraffin have reported yields up to 85.54% and purities exceeding 99.5%.[4][5] Methods using DBU as a catalyst have shown yields of over 94%.[6][7] The method starting from methyl 4-chloroacetoacetate has a reported yield of 52%.
Q3: What are the main applications of this compound?
A3: It is a key intermediate in the production of high-performance quinacridone pigments, such as Pigment Red 122 and Pigment Violet 19.[8]
Q4: What are the key physical and chemical properties of this compound?
A4: this compound is a white to light yellow-green crystalline powder with a melting point in the range of 152-157°C.[8][9] It has multiple reactive centers, including two ketone groups and two methyl ester functionalities, making it versatile for further chemical transformations.[8]
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction goes to completion by monitoring it using techniques like TLC or HPLC. - Increase the reaction time or temperature as per the protocol. For the self-condensation of dimethyl succinate, a reaction time of 1.5-3 hours at 140-145°C is recommended in some protocols.[4][5] |
| Side Reactions | - Hydrolysis of the ester groups can be a significant side reaction.[4][5] Using an inert, high-boiling solvent like liquid paraffin instead of excess dimethyl succinate can minimize this.[4][5] - Ensure all reagents and solvents are anhydrous, as water can promote hydrolysis. |
| Suboptimal Base Concentration | - The molar ratio of the base to the starting material is critical. For the sodium methoxide-catalyzed reaction, a slight excess of the base is often used.[4][5] |
| Inefficient Purification | - Product loss can occur during workup and purification. Optimize the extraction and recrystallization steps to minimize losses. |
Impure Product
Problem: The isolated product shows significant impurities upon analysis (e.g., by NMR or HPLC).
| Potential Cause | Troubleshooting Suggestion |
| Presence of Starting Material | - This indicates an incomplete reaction. Refer to the "Low Yield" section for suggestions on driving the reaction to completion. |
| Formation of Side Products | - As mentioned, hydrolysis can lead to the corresponding carboxylic acid. Thoroughly wash the crude product to remove acidic impurities. - Other side reactions may occur at elevated temperatures. Consider optimizing the reaction temperature. |
| Ineffective Purification | - Recrystallization is a common method for purification. Ensure the appropriate solvent is used. - Column chromatography can be employed for more challenging separations. |
Experimental Protocols
Method 1: Self-Condensation of Dimethyl Succinate using Sodium Methoxide
This method is based on the Dieckmann condensation of dimethyl succinate in the presence of sodium methoxide and liquid paraffin as a solvent.[4][5]
Materials:
-
Dimethyl succinate
-
Sodium methoxide (30 wt% solution in methanol)
-
Liquid paraffin
-
Sulfuric acid (30% solution)
-
Nitrogen gas
Procedure:
-
In a four-necked flask equipped with a stirrer, thermometer, and distillation setup, add dimethyl succinate (0.5 mol) and liquid paraffin (210 g).
-
Under a nitrogen atmosphere, heat the mixture to 135°C.
-
Slowly add the sodium methoxide solution (0.525 mol) dropwise over 2 hours.
-
After the addition is complete, increase the temperature to 140°C and maintain for 1.5 hours.
-
Cool the reaction mixture to 50°C.
-
Adjust the pH to approximately 2 by adding the 30% sulfuric acid solution.
-
Stir the mixture at 45°C for 30 minutes.
-
Collect the solid product by suction filtration, wash with water, and dry.
Method 2: Self-Condensation of Dimethyl Succinate using DBU
This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[6][7]
Materials:
-
Dimethyl succinate
-
Anhydrous methanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
In a four-necked flask, dissolve dimethyl succinate (29.23 g) in anhydrous methanol (100 ml).
-
Heat the solution to 60°C with stirring and maintain for 15 minutes.
-
Prepare a 0.58% (by mass) solution of DBU in methanol.
-
Add 50 ml of the DBU solution dropwise to the reaction mixture.
-
Increase the temperature to 80°C and react for 2 hours.
-
After the reaction is complete, distill off the methanol and DBU at 80°C.
-
Cool the remaining solution to room temperature to obtain the solid product.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Sodium Methoxide[4][5] | Method 2: DBU[6][7] | Method 3: From Methyl 4-chloroacetoacetate |
| Starting Material | Dimethyl succinate | Dimethyl succinate | Methyl 4-chloroacetoacetate |
| Base/Catalyst | Sodium methoxide | DBU | Potassium carbonate |
| Solvent | Liquid paraffin | Methanol | DMSO |
| Reaction Temperature | 135-145°C | 60-140°C | Room temperature to 60°C |
| Reaction Time | ~3.5 hours | 2-3 hours | ~13 hours |
| Yield | 85.54% | >94% | 52% |
| Purity | >99.5% (HPLC) | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis of this compound using sodium methoxide.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for continuous production of dimethyl succinylo succinate - Eureka | Patsnap [eureka.patsnap.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 5. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 7. A kind of preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound (6289-46-9) for sale [vulcanchem.com]
- 9. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
Technical Support Center: Dimethyl Succinylsuccinate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of dimethyl succinylsuccinate (DMSS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dimethyl succinylsuccinate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Side Reactions: Excessive dimethyl succinate can lead to side reactions.[1][2] - Hydrolysis: The reactant, dimethyl succinate, and the product can be prone to hydrolysis, especially at high temperatures and during acidification.[1][2] - Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or improper temperature.[3] - Suboptimal Reactant Ratio: The molar ratio of dimethyl succinate to the base (e.g., sodium methoxide) is critical.[3] | - Solvent Selection: Utilize an inert solvent like liquid paraffin instead of excess dimethyl succinate to minimize side reactions.[1][2] - Temperature Control: Carefully control the reaction temperature throughout the process. A typical range is 100-145°C.[2][3][4] - Reaction Time: Ensure an adequate reaction time, which can range from 1.5 to 3 hours after the addition of the base.[1][2][5] - Optimize Reactant Ratio: Experiment with the molar ratio of dimethyl succinate to sodium methoxide. A common starting point is a slight excess of the base.[1][3] |
| Product Impurity | - Incomplete Acidification: If the pH is not sufficiently lowered during the acidification step, the sodium salt of DMSS may not fully convert to the desired product. - Contamination from Starting Materials: Impurities in the initial dimethyl succinate can carry through to the final product.[6] - Formation of Byproducts: Undesirable side reactions can lead to the formation of impurities. | - pH Monitoring: Ensure the pH is adjusted to approximately 2 during acidification and re-verify before filtration.[1][2] - Purification of Starting Materials: Use high-purity dimethyl succinate. - Washing: Thoroughly wash the filtered product with water to remove any water-soluble impurities.[1][2] - Recrystallization: If necessary, recrystallize the product from a suitable solvent to improve purity. |
| Reaction Fails to Initiate | - Inactive Base: The sodium methoxide or other base used may have degraded due to exposure to moisture. - Low Reaction Temperature: The temperature may be too low for the condensation reaction to begin. | - Use Fresh Base: Ensure the sodium methoxide is fresh and has been stored under anhydrous conditions. - Verify Temperature: Confirm that the reaction mixture has reached the target initiation temperature (e.g., 135°C) before adding the base.[1][2] |
| Formation of a Solid Mass | - Precipitation of Sodium Salt: The disodium salt of dimethyl succinylsuccinate is a solid that will precipitate during the reaction. This is an expected observation.[7] | - Adequate Stirring: Ensure efficient stirring to maintain a manageable slurry and promote good heat and mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dimethyl succinylsuccinate?
A1: The most prevalent method is the Dieckmann condensation of dimethyl succinate. This reaction involves the self-condensation of two molecules of dimethyl succinate in the presence of a strong base, such as sodium methoxide, to form the cyclic β-keto ester, dimethyl succinylsuccinate.[4]
Q2: What are the key factors that influence the yield of the reaction?
A2: The primary factors affecting the yield are the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants.[3] Using an inert solvent like liquid paraffin can prevent side reactions associated with using excess dimethyl succinate as the solvent.[1][2] The temperature should be carefully controlled, typically between 100°C and 145°C, and the reaction should be allowed to proceed for a sufficient duration, often 1.5 to 3 hours, to ensure completion.[2][3][4][5]
Q3: What are some common side reactions to be aware of?
A3: A significant side reaction is the hydrolysis of both the starting material, dimethyl succinate, and the product, dimethyl succinylsuccinate, particularly during high-temperature polymerization and the acidification step.[1][2] Using excess dimethyl succinate as a solvent can also lead to other undesirable side reactions.[1][2]
Q4: How can the purity of the final product be ensured?
A4: Ensuring product purity involves several steps. First, using high-purity starting materials is crucial.[6] During the workup, complete acidification to a pH of about 2 is necessary to convert the sodium salt intermediate to the final product.[1][2] Finally, thorough washing of the isolated solid with water helps remove any remaining water-soluble impurities.[1][2] For very high purity, recrystallization can be employed.
Data Presentation
Table 1: Comparison of Different Synthesis Protocols for Dimethyl Succinylsuccinate
| Parameter | Method 1 | Method 2 | Method 3 |
| Base | Sodium Methoxide | Sodium Methoxide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Liquid Paraffin | Excess Dimethyl Succinate | Methanol |
| Temperature | 135-140°C[1][2] | 100°C[3] | 80-140°C[5] |
| Reaction Time | 1.5 hours[1][2] | 25-30 minutes (reflux)[3] | 2-3 hours[5] |
| Reported Yield | ~85.5%[1][2] | ~80.1%[3] | >94%[5] |
| Reported Purity | >99.5%[1][2] | >97.5%[3] | Not specified |
Experimental Protocols
Protocol 1: Synthesis using Sodium Methoxide in Liquid Paraffin[1][2]
-
Reaction Setup: In a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add 73g (0.5 mol) of dimethyl succinate and 210g of liquid paraffin.
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Heating: While stirring, heat the mixture to 135°C.
-
Base Addition: Begin the dropwise addition of 94.5g (0.525 mol) of a 30 wt% sodium methoxide solution in methanol over 2 hours.
-
Reaction: After the addition is complete, raise the temperature to 140°C and maintain it for 1.5 hours.
-
Cooling: Cool the reaction mixture to 50°C.
-
Acidification: Add a 30% sulfuric acid solution to adjust the pH of the system to approximately 2. Stir at 45°C for 30 minutes and re-check the pH.
-
Isolation: Filter the reaction solution via suction filtration.
-
Washing and Drying: Wash the resulting filter cake with water and dry to obtain dimethyl succinylsuccinate.
Protocol 2: Synthesis using DBU in Methanol[5]
-
Initial Mixture: In a 500 mL four-neck flask, add 29.23g of dimethyl succinate and 100 mL of anhydrous methanol.
-
Heating: Heat the mixture to 60°C with stirring and maintain for 15 minutes.
-
Catalyst Addition: Add 50 mL of a 0.58% (by mass) solution of DBU in methanol dropwise.
-
Reaction: Heat the resulting mixture to 80°C and allow it to react for 2 hours.
-
Distillation: Distill the mixture at 80°C to remove the DBU and methanol.
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Isolation: Cool the remaining solution to room temperature to obtain solid dimethyl succinylsuccinate.
Visualizations
Caption: Workflow for DMSS synthesis using sodium methoxide in liquid paraffin.
Caption: Simplified reaction pathway for the Dieckmann condensation of dimethyl succinate.
References
- 1. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 3. Study on synthetic process of dimethyl succinylsuccinate | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value |
| Appearance | White to light yellow-green fine crystalline powder.[1] |
| Melting Point | 152-157 °C[2] |
| Boiling Point | 350.5 ± 42.0 °C at 760 mmHg |
| Water Solubility | 0.0016 g/L[2] |
| Molecular Weight | 228.20 g/mol [3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most probable impurities depend on the synthetic route. If synthesized via the self-condensation of dimethyl succinate, common impurities include:
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Unreacted Dimethyl Succinate: The starting material may not have fully reacted.
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Methanol: Used as a solvent or formed during the reaction.
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Sodium Methoxide: Or other basic catalysts used in the condensation.
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Side-products: From alternative reaction pathways. A pink-colored precipitate is often observed in the synthesis of the analogous diethyl ester, suggesting the formation of colored byproducts.[4]
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography can be effective.
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Recrystallization is a good choice for removing small amounts of impurities from a solid product. Given that the target compound is a crystalline solid, this method is highly recommended if a suitable solvent is identified.
-
Column Chromatography is more effective for separating the desired compound from significant quantities of impurities, especially those with similar solubility characteristics.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the two ester and two ketone functional groups, polar organic solvents should be considered. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5][6] Therefore, esters like ethyl acetate or ketones like acetone could be good starting points.[5][6] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also excellent candidates for fine-tuning solubility.[7]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent. For example, if you are using ethyl acetate, try ethanol. |
| The compound "oils out" instead of forming crystals. | The solution is cooling too quickly, or the impurity concentration is too high. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, consider a preliminary purification step like a wash or column chromatography. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the solution is supersaturated. | If the solution is not saturated, boil off some of the solvent to concentrate the solution. If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8][9] |
| The recovered yield is very low. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound remaining in the mother liquor. |
| The purified crystals are still colored. | Colored impurities are not effectively removed by this solvent system. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Alternatively, a different recrystallization solvent or column chromatography may be necessary. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| The compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, try a mixture of hexane and ethyl acetate (e.g., 9:1), and continue to increase the proportion of ethyl acetate. |
| All compounds run at the solvent front on the TLC plate. | The eluent is too polar. | Decrease the polarity of the eluent. For example, if you are using a 1:1 mixture of hexane and ethyl acetate, try a 9:1 mixture. |
| The spots on the TLC plate are streaky. | The sample is overloaded, or the compound is interacting strongly with the silica gel (which is acidic). | Dilute the sample before spotting it on the TLC plate. If streaking persists, you can deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[10] |
| The separation on the column is poor. | The chosen eluent does not provide good separation of the components. | Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[10] This can help to separate compounds with a wider range of polarities. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol).
-
Observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility at room temperature.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
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Drying: Dry the crystals in a vacuum oven or air dry them on the filter paper.
Column Chromatography Protocol
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TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find an eluent that gives a good separation of the desired compound from impurities (an Rf value of ~0.2-0.3 for the target compound is often ideal).[10]
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
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Elution: Add the eluent to the top of the column and begin collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for the recrystallization process.
References
- 1. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
avoiding side reactions in dimethyl succinylsuccinate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding side reactions during the synthesis of dimethyl succinylsuccinate.
Troubleshooting Guide: Common Issues and Solutions
Question: My reaction yield is low, and I'm observing significant side product formation. What are the common causes and how can I mitigate them?
Answer: Low yields and the formation of impurities in dimethyl succinylsuccinate synthesis often stem from side reactions involving the starting material, dimethyl succinate. The primary synthesis route is a base-catalyzed self-condensation reaction, specifically a Dieckmann condensation.[1] Key factors to control are the reaction solvent, temperature, and reagent stoichiometry.
A common issue is the use of excess dimethyl succinate as both a reactant and a solvent. This can lead to unwanted side reactions and hydrolysis of the ester at high temperatures, which reduces the overall yield and purity of the final product.[2][3]
To address these issues, consider the following troubleshooting steps:
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Solvent Selection: Instead of using excess dimethyl succinate, employ a high-boiling, inert solvent such as liquid paraffin.[2][3] This minimizes the opportunity for the starting material to engage in side reactions and prevents its loss due to hydrolysis during high-temperature polymerization and subsequent acidification steps.[2]
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Temperature Control: Carefully control the reaction temperature. While the reaction requires heat, excessive temperatures can promote side reactions and decomposition. Optimal temperature ranges are often cited between 100°C and 145°C, depending on the specific protocol and solvent used.[2][4]
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Reagent Stoichiometry: The molar ratio of dimethyl succinate to the base (e.g., sodium methoxide) is critical. An optimized ratio can significantly improve the yield. For instance, a molar ratio of dimethyl succinate to sodium methoxide of 43:1 has been reported to produce high-quality product with good yield when dimethyl succinate is also used as the solvent.[4] When using an inert solvent, the ratio will differ, so it is important to consult specific protocols.
.
Question: I am observing the formation of a polymeric or tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of polymeric or tar-like substances is a common issue in condensation reactions, often resulting from uncontrolled side reactions or reaction conditions that are too harsh. In the context of dimethyl succinylsuccinate synthesis, this can be attributed to:
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Excessive Reaction Temperature or Time: Prolonged exposure to high temperatures can lead to decomposition of the starting materials, intermediates, or the final product, resulting in the formation of complex, high-molecular-weight byproducts.
-
Incorrect Base Concentration: A very high concentration of a strong base can promote undesired polymerization pathways of the starting ester.
To prevent the formation of these unwanted byproducts:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time based on established protocols.[2][4] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent overheating.
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Controlled Addition of Base: Add the base (e.g., sodium methoxide solution) dropwise to the heated reaction mixture.[2][5] This allows for better temperature control and avoids localized high concentrations of the base, which can catalyze polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can prevent oxidative side reactions that may contribute to the formation of colored impurities and polymeric material.[2]
.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing dimethyl succinylsuccinate?
A1: The synthesis is primarily achieved through a Dieckmann condensation, which is a base-catalyzed intramolecular cyclization of a diester. In this case, it is a self-condensation of two molecules of dimethyl succinate to form the cyclic β-keto ester, dimethyl succinylsuccinate.[1][5]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reactions include:
-
Hydrolysis: At high temperatures and in the presence of water (which can be introduced during workup or from atmospheric moisture), dimethyl succinate can hydrolyze back to succinic acid and methanol, leading to loss of starting material.[2][3]
-
Intermolecular Condensations (Other than desired): While the goal is the self-condensation to form the six-membered ring, other intermolecular reactions can occur, leading to linear oligomers or other undesired byproducts, especially if reaction conditions are not optimized.
-
Dimerization: In some Dieckmann condensations, dimerization can compete with intramolecular cyclization, particularly when forming larger rings. While less common for the stable six-membered ring of dimethyl succinylsuccinate, it's a potential side reaction to be aware of in related syntheses.[6]
Q3: Can I use a different base other than sodium methoxide?
A3: Yes, other strong bases can be used. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported as an effective catalyst for this synthesis.[7][8] The choice of base can influence the reaction conditions and yield, so it is important to follow a protocol specific to the chosen base. For Dieckmann condensations in general, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) are often employed to minimize side reactions.[6]
Q4: How can I purify the crude dimethyl succinylsuccinate?
A4: Purification is typically achieved through a series of steps following the reaction:
-
Acidification: After the reaction is complete, the mixture is cooled and acidified (e.g., with sulfuric acid) to a pH of about 2. This protonates the enolate and causes the product to precipitate.[2]
-
Filtration: The solid product is collected by suction filtration.[2][9]
-
Washing: The filter cake is washed, typically with water, to remove any remaining salts and acid.[2][9]
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Drying: The washed product is then dried to remove residual solvent and water.[2][9] For very high purity, recrystallization from a suitable solvent can be performed.
Quantitative Data Summary
The following table summarizes reaction conditions and outcomes from various reported syntheses of dimethyl succinylsuccinate.
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Excess Dimethyl Succinate[4] | Liquid Paraffin[2] | Methanol (with DBU catalyst)[7] |
| Base | Sodium Methoxide[4] | Sodium Methoxide[2] | DBU[7] |
| Reactant Ratio | Dimethyl Succinate:Sodium Methoxide = 43:1 (molar)[4] | Not specified, but sodium methoxide solution added dropwise[2] | Not specified, DBU used catalytically[7] |
| Temperature | 100°C[4] | 135-145°C[2] | 80-140°C[7] |
| Reaction Time | 25-30 minutes[4] | Not specified, dropwise addition followed by heating[2] | 2-3 hours[7] |
| Reported Yield | 80.1%[4] | 85.54% (average)[2][3] | >94%[7] |
| Reported Purity | ≥97.5%[4] | >99.5%[2][3] | Not specified |
Experimental Protocols
Protocol 1: Synthesis using Liquid Paraffin as Solvent[2]
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Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus, add dimethyl succinate and liquid paraffin.
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Heating: Heat the mixture to 135-140°C with stirring.
-
Base Addition: Begin the dropwise addition of a 30 wt% sodium methoxide solution in methanol. The addition is typically carried out over 2 hours.
-
Reaction: After the addition is complete, maintain the reaction temperature at 140-145°C for a specified period to ensure the reaction goes to completion.
-
Cooling: Cool the reaction mixture to 50°C.
-
Acidification: Slowly add a 30% sulfuric acid solution to adjust the pH of the reaction system to approximately 2. Stir at 45°C for 30 minutes.
-
Isolation: Filter the reaction solution by suction filtration.
-
Washing and Drying: Wash the obtained filter cake with water and then dry to yield dimethyl succinylsuccinate.
Protocol 2: Synthesis using DBU as a Catalyst[7][8]
-
Reaction Setup: Add a methanol solution of dimethyl succinate to a reactor.
-
Initial Heating: Heat the solution to 60°C and maintain for 15-30 minutes.
-
Catalyst Addition: Dropwise add a methanol solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Heat the resulting mixture to 80-140°C and allow it to react for 2-3 hours.
-
Workup: Cool the mixture to 80°C and distill to remove the DBU and methanol.
-
Isolation: Cool the remaining solution to room temperature to obtain the solid dimethyl succinylsuccinate.
Visualizations
Caption: General experimental workflow for dimethyl succinylsuccinate synthesis.
Caption: Troubleshooting decision tree for low yield in dimethyl succinylsuccinate synthesis.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 3. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Study on synthetic process of dimethyl succinylsuccinate | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 8. A kind of preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS) - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DMSS).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSS)?
This compound, also known as dimethyl succinylsuccinate, is an organic compound with a cyclohexane core structure.[1] It features two ketone groups at the 2nd and 5th positions and two methyl ester groups at the 1st and 4th positions.[1] This symmetrical molecule is a versatile intermediate in organic synthesis, particularly in the production of pigments and pharmaceuticals.[1]
Q2: What are the primary applications of DMSS?
The main industrial use of DMSS is as a key precursor in the manufacturing of high-performance quinacridone pigments, such as Pigment Red 122 and Pigment Violet 19.[1] These pigments are valued for their vibrant color and stability in applications like automotive paints, printing inks, and plastics.[1]
Q3: What are the key reactive sites on the DMSS molecule?
DMSS has multiple reactive centers:
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Carbonyl Groups: The ketone groups at positions 2 and 5 are susceptible to nucleophilic addition reactions.[1]
-
Ester Groups: The methyl ester functionalities at positions 1 and 4 can undergo hydrolysis, transesterification, and other reactions typical of esters.[1]
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α-Hydrogens: The hydrogens on the carbons adjacent to the carbonyl and ester groups are acidic and can be removed by a base, making these positions reactive in condensation reactions.
Key Reactions and Catalyst Selection
This section details common reactions involving DMSS and provides guidance on catalyst selection.
Synthesis of this compound (Dieckmann Condensation)
The synthesis of DMSS is typically achieved through an intramolecular Dieckmann condensation of dimethyl succinate.
Catalyst Selection:
| Catalyst | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Sodium Methoxide | Reflux in a high-boiling inert solvent (e.g., toluene, xylene) | 85-94 | High yield, well-established method | Requires strictly anhydrous conditions, potential for side reactions if not controlled |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 80-140°C in methanol | >94 | High yield, milder conditions, simpler process | DBU can be more expensive than sodium methoxide |
Experimental Protocol: Synthesis of DMSS using Sodium Methoxide
This protocol is adapted from the synthesis of the analogous diethyl ester.
-
Preparation: Equip a three-necked, round-bottomed flask with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel. Ensure all glassware is thoroughly dried.
-
Sodium Ethoxide Formation (Example with Ethanol): In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (4 g atoms) to absolute ethanol (900 ml). Heat the mixture to reflux for 3-4 hours to ensure complete reaction.
-
Reaction: To the hot sodium ethoxide solution, add dimethyl succinate (2 moles) in one portion. An exothermic reaction will occur, and a precipitate will form. Heat the mixture at reflux for 24 hours.
-
Work-up: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2N sulfuric acid (2 L) and stir vigorously for 3-4 hours.
-
Isolation: Collect the solid product by suction filtration and wash it several times with water.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethyl acetate to yield pure this compound.
Troubleshooting Guide: Dieckmann Condensation
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure the reaction goes to completion by extending the reflux time or ensuring the base is sufficiently active. |
| Wet reagents or solvent | Use freshly dried solvents and ensure all reagents are anhydrous. Moisture will quench the base. | |
| Incorrect stoichiometry | Use at least one equivalent of base per mole of diester. | |
| Oily Product Instead of Solid | Presence of impurities or oligomers from intermolecular condensation | Try running the reaction at a higher dilution to favor the intramolecular condensation. Ensure thorough purification of the starting materials. |
| Reaction Fails to Initiate | Inactive base | Use fresh, high-quality sodium methoxide or DBU. If using sodium metal to prepare the alkoxide, ensure its surface is clean. |
Logical Workflow for Dieckmann Condensation
Caption: Workflow for the synthesis of DMSS via Dieckmann condensation.
Condensation with Amines: Synthesis of Pigment Precursors
DMSS is a key building block for quinacridone pigments. This involves a condensation reaction with an aromatic amine, such as p-toluidine, followed by cyclization.
Catalyst Selection:
| Reaction Step | Catalyst/Reagent | Typical Conditions | Function |
| Condensation | Hydrogen Peroxide (oxidant) in an alkaline medium | Mild conditions | Facilitates the oxidative condensation of DMSS with p-toluidine.[2] |
| Cyclization (Ring Closing) | Solid Acid Catalyst (e.g., zeolite, acid-treated clay) | Elevated temperatures | Catalyzes the intramolecular cyclization to form the quinacridone structure. This is an alternative to corrosive polyphosphoric acid (PPA).[2] |
Troubleshooting Guide: Pigment Synthesis
| Issue | Possible Cause | Suggested Solution |
| Incomplete Condensation | Insufficient oxidant or incorrect pH | Optimize the amount of hydrogen peroxide and ensure the reaction medium is sufficiently alkaline. |
| Low reactivity of the amine | Consider using a more reactive amine derivative or increasing the reaction temperature. | |
| Low Yield in Cyclization | Inactive catalyst | Ensure the solid acid catalyst is properly activated and has sufficient acid sites. |
| Deactivation of the catalyst | Catalyst may be poisoned by impurities. Purify the condensation product before cyclization. | |
| Poor Pigment Quality (Dull Color) | Presence of by-products | Thoroughly purify the intermediate and the final pigment. Control reaction conditions to minimize side reactions. |
Signaling Pathway for Pigment Synthesis
Caption: Reaction pathway for the synthesis of quinacridone pigments from DMSS.
Catalytic Hydrogenation of DMSS
The ketone groups of DMSS can be reduced to hydroxyl groups, and under more forcing conditions, the ester groups can also be reduced.
Catalyst Selection (for Ketone Reduction):
| Catalyst | Typical Conditions | Expected Product | Notes |
| Raney® Nickel | Moderate H₂ pressure, alcohol solvent | Dimethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | A highly active catalyst for ketone hydrogenation.[3] Can be pyrophoric. |
| Palladium on Carbon (Pd/C) | Ambient to moderate H₂ pressure, various solvents (e.g., ethanol, ethyl acetate) | Dimethyl 2,5-dihydroxycyclohexane-1,4-dicarboxylate | A versatile and widely used hydrogenation catalyst.[4] The stereochemical outcome will likely be the cis diol due to hydrogen delivery from the catalyst surface.[5] |
| Ruthenium-Rhenium on Activated Carbon (Ru-Re/AC) | 70°C, 3 MPa H₂ | Dimethyl 1,4-cyclohexanedicarboxylate (from Dimethyl terephthalate) | While used for aromatic ring hydrogenation, Ru-based catalysts are also effective for ketone reduction.[6] |
Troubleshooting Guide: Catalytic Hydrogenation
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reduction | Catalyst deactivation | The catalyst may be poisoned by sulfur or other impurities. Ensure the substrate and solvent are pure. Increase catalyst loading. |
| Insufficient H₂ pressure or temperature | Increase the hydrogen pressure and/or reaction temperature. | |
| Over-reduction (Reduction of Esters) | Reaction conditions too harsh | Use milder conditions (lower temperature and pressure). Choose a less active catalyst. |
| Poor Stereoselectivity | Inappropriate catalyst choice | The choice of catalyst and support can influence the stereochemical outcome. Screen different catalysts if a specific stereoisomer is desired. |
Experimental Workflow for Hydrogenation
Caption: General workflow for the catalytic hydrogenation of DMSS.
This technical support guide provides a starting point for researchers working with this compound. For more specific applications, further literature research and experimental optimization are recommended.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. CN106398274A - Synthetic process of pigment red 122 - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohexane Dicarboxylate by Highly Dispersed Bimetallic Ru-Re/AC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrolysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. The information provided addresses common issues encountered during the hydrolysis of this diester.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the complete hydrolysis of this compound?
The complete hydrolysis of this compound yields 2,5-dioxocyclohexane-1,4-dicarboxylic acid and two equivalents of methanol.[1]
Q2: What are the common methods for hydrolyzing this compound?
The most common methods for hydrolyzing this diester are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).[2]
Q3: Which method, acid- or base-catalyzed hydrolysis, is generally preferred?
Base-catalyzed hydrolysis is often preferred as it is an irreversible reaction, which can lead to higher yields of the dicarboxylic acid salt. Acid-catalyzed hydrolysis is a reversible reaction and may not proceed to completion unless a large excess of water is used.
Q4: What is decarboxylation, and why is it a concern during the hydrolysis of this compound?
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO2).[3] The hydrolysis product, 2,5-dioxocyclohexane-1,4-dicarboxylic acid, is a β-keto acid.[2] β-keto acids are susceptible to decarboxylation, especially upon heating, which can lead to the formation of 1,4-cyclohexanedione as a byproduct.[4][5]
Q5: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of the starting diester and the appearance of the dicarboxylic acid product.
Troubleshooting Guides
Issue 1: Low Yield of 2,5-dioxocyclohexane-1,4-dicarboxylic acid
| Possible Cause | Suggestion |
| Incomplete Reaction (Acid-Catalyzed) | Acid-catalyzed hydrolysis is reversible. Increase the reaction time, temperature, or the amount of water to drive the equilibrium towards the products. |
| Incomplete Reaction (Base-Catalyzed) | Ensure at least two equivalents of base are used to hydrolyze both ester groups. For sterically hindered esters, a stronger base or higher temperatures may be required. |
| Product Loss During Workup | The dicarboxylic acid product may have some solubility in the organic solvent used for extraction. Minimize the volume of the organic solvent and perform multiple extractions with smaller volumes. The dicarboxylate salt formed during basic hydrolysis is water-soluble; ensure the aqueous layer is properly separated before acidification. |
| Side Reactions (Decarboxylation) | Avoid excessive heating, especially after acidification, as the resulting β-keto acid is prone to decarboxylation.[3] |
| Side Reactions (Other) | In base-catalyzed reactions, other base-sensitive functional groups in the molecule could be affected. In such cases, a milder method like enzymatic hydrolysis might be considered. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggestion |
| Unreacted Starting Material | Monitor the reaction for completion using TLC or HPLC. If the reaction has stalled, consider adding more reagent or increasing the temperature. |
| Mono-hydrolyzed Intermediate | Incomplete hydrolysis can result in the presence of the monoester, monoacid intermediate. Ensure sufficient reaction time and stoichiometry of the hydrolyzing agent. |
| Decarboxylation Product | The presence of 1,4-cyclohexanedione indicates decarboxylation has occurred. Purify the desired dicarboxylic acid by recrystallization or column chromatography. To avoid this, use milder heating conditions during the reaction and workup. |
| Contamination from Reagents | Ensure all reagents and solvents are of high purity. |
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Succinate Diesters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Dilute strong acid (e.g., HCl, H₂SO₄) in water | Aqueous strong base (e.g., NaOH, KOH) |
| Stoichiometry | Catalytic amount of acid | At least 2 equivalents of base |
| Temperature | Typically requires heating (reflux) | Can often proceed at room temperature, but may require heating for slower reactions |
| Reaction Time | Generally longer due to reversibility | Generally faster and irreversible |
| Yield | Variable, depends on equilibrium | Generally high |
| Key Consideration | Reversible reaction; may not go to completion. | Irreversible reaction; proceeds to completion. The product is the dicarboxylate salt, requiring an acidification step to obtain the dicarboxylic acid. |
| Example (Diethyl analog) | Water at 185-195°C yields 81-89% of the decarboxylated product.[5] | 1 M NaOH overnight at room temperature is a general procedure for β-keto esters.[6] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general method for the hydrolysis of β-keto esters and should be optimized for this compound.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware
Procedure:
-
Dissolve this compound in a minimal amount of a suitable co-solvent (e.g., THF or methanol) if necessary, and place it in a round-bottom flask.
-
Add at least 2.2 equivalents of 1 M NaOH solution.
-
Stir the mixture at room temperature overnight or heat gently (e.g., 40-50°C) to increase the reaction rate. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with 1 M HCl.
-
Extract the dicarboxylic acid product from the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2,5-dioxocyclohexane-1,4-dicarboxylic acid by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on a procedure for a similar compound and may require optimization.[5]
Materials:
-
This compound
-
Dilute sulfuric acid or hydrochloric acid
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reflux condenser, heating mantle, round-bottom flask, standard glassware
Procedure:
-
Place this compound in a round-bottom flask.
-
Add an excess of water and a catalytic amount of a strong acid (e.g., 10% v/v of concentrated H₂SO₄).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed. Be aware that this method at elevated temperatures may promote decarboxylation.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Troubleshooting logic for low yield in hydrolysis experiments.
References
Technical Support Center: Dimethyl Succinylsuccinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dimethyl succinylsuccinate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dimethyl succinylsuccinate, offering potential causes and corrective actions.
Question: Why is my yield of dimethyl succinylsuccinate significantly lower than expected?
Answer:
Low yields in dimethyl succinylsuccinate synthesis can stem from several factors. A primary concern is the presence of moisture in the reactants or solvent, which can consume the base and lead to hydrolysis of the ester. Another potential issue is suboptimal reaction temperature; temperatures that are too low can result in an incomplete reaction, while excessively high temperatures may promote side reactions. The molar ratio of reactants, particularly the base to the dimethyl succinate, is also critical for driving the reaction to completion. Finally, inefficient purification can lead to loss of product.
Potential Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reactants. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Optimize Reaction Temperature: The optimal temperature range for the condensation reaction is typically between 100°C and 145°C.[1][2] Monitor the reaction temperature closely to ensure it remains within the desired range.
-
Adjust Molar Ratios: A slight excess of the base (e.g., sodium methoxide) is often used to ensure complete conversion of the dimethyl succinate.[2]
-
Review Purification Technique: Ensure proper pH adjustment during the workup to precipitate the product fully. Wash the crude product with appropriate solvents to remove impurities without dissolving a significant amount of the desired compound.
Question: My final product is impure, showing extra peaks on NMR/HPLC. What are the likely impurities and how can I remove them?
Answer:
Common impurities in dimethyl succinylsuccinate synthesis include unreacted dimethyl succinate, side-products from competing reactions, and byproducts from the decomposition of the desired product. The use of excess dimethyl succinate as a solvent can lead to its presence in the final product if not removed effectively.[2] Side reactions can also occur, particularly at higher temperatures.
Potential Solutions:
-
Optimize Reaction Conditions: Using an alternative solvent like liquid paraffin instead of excess dimethyl succinate can minimize side reactions and simplify purification.[2][3]
-
Purification: The crude product can be purified by recrystallization. Washing the filtered product thoroughly with water and a suitable organic solvent (like methanol) can help remove unreacted starting materials and other soluble impurities.[2]
Question: The reaction seems to be stalling and not proceeding to completion. What could be the cause?
Answer:
An incomplete reaction can be due to several factors. Insufficient base is a common cause, as the base is critical for the condensation reaction. The reaction time may also be too short. Additionally, poor mixing in a heterogeneous reaction mixture can lead to localized areas of low reactant concentration, hindering the reaction progress.
Potential Solutions:
-
Verify Base Stoichiometry and Activity: Ensure the correct molar ratio of sodium methoxide to dimethyl succinate is used. If using solid sodium methoxide, ensure it has not been deactivated by exposure to air and moisture.
-
Extend Reaction Time: Some protocols suggest a reflux time of 25-30 minutes, while others involve reaction times of several hours.[1][2] If the reaction is proceeding slowly, extending the reaction time may be beneficial.
-
Ensure Efficient Stirring: Vigorous stirring is necessary to ensure proper mixing of the reactants, especially in a heterogeneous mixture.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of dimethyl succinylsuccinate?
A1: Traditionally, excess dimethyl succinate has been used as both a reactant and a solvent.[1] However, using a high-boiling, inert solvent like liquid paraffin can prevent side reactions and simplify purification, leading to higher purity and yield.[2][3]
Q2: What is the recommended base for this reaction?
A2: Sodium methoxide is the most commonly used base for the self-condensation of dimethyl succinate to form dimethyl succinylsuccinate.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the product.
Q4: What are the key safety precautions to take during this synthesis?
A4: Sodium methoxide is a corrosive and flammable solid that reacts violently with water. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood. The reaction is typically carried out at high temperatures, so precautions should be taken to avoid burns. The use of an inert atmosphere is also a safety measure to prevent the ignition of flammable solvents.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dimethyl Succinylsuccinate Synthesis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Excess Dimethyl Succinate[1] | Liquid Paraffin[2][3] | Methanol[4] |
| Base | Sodium Methoxide[1] | Sodium Methoxide[2][3] | Sodium Methoxide[4] |
| Molar Ratio (DMS:Base) | 4.3:1[1] | 1:1.05[2] | Not specified |
| Temperature | 100°C[1] | 140-145°C[2] | 95-100°C[4] |
| Reaction Time | 25-30 minutes[1] | 1.5 hours[2] | 6 hours[4] |
| Yield | ~80%[1] | ~85%[2][3] | 76%[4] |
| Purity | >97.5%[1] | >99.5%[2][3] | Not specified |
Experimental Protocols
Key Experiment: Synthesis of Dimethyl Succinylsuccinate using Liquid Paraffin as a Solvent [2]
-
Reaction Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a distillation apparatus.
-
Charging Reactants: The flask is charged with 73g (0.5 mol) of dimethyl succinate and 210g of liquid paraffin.
-
Inert Atmosphere: The system is purged with nitrogen.
-
Heating: The mixture is heated to 135°C with stirring.
-
Addition of Base: A solution of 94.5g (0.525 mol) of sodium methoxide in methanol (30 wt%) is added dropwise over 2 hours.
-
Reaction: After the addition is complete, the temperature is raised to 140°C and maintained for 1.5 hours.
-
Workup:
-
The reaction mixture is cooled to 50°C.
-
A 30% sulfuric acid solution is added to adjust the pH of the system to approximately 2.
-
The mixture is stirred at 45°C for 30 minutes.
-
The pH is rechecked and adjusted if necessary.
-
-
Isolation and Purification:
-
The precipitated solid is collected by suction filtration.
-
The filter cake is washed with water and dried to yield dimethyl succinylsuccinate.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dimethyl succinylsuccinate synthesis.
References
- 1. Study on synthetic process of dimethyl succinylsuccinate | Semantic Scholar [semanticscholar.org]
- 2. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 3. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Heterocycle Synthesis with DMSO
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocyclic compounds using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: My heterocycle synthesis in DMSO is resulting in a consistently low yield. What are the most common culprits?
Low yields in heterocycle synthesis using DMSO can be attributed to several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] The primary areas to investigate are:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that can significantly impact yield.[1]
-
Purity of Reagents and Solvents: Impurities present in starting materials or the DMSO solvent can lead to unwanted side reactions or inhibit the desired transformation.[1]
-
Atmospheric Moisture: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Water can interfere with many organic reactions, particularly those involving sensitive intermediates.
-
Product Decomposition: The target heterocyclic compound may be unstable under the reaction conditions or during the workup procedure, leading to degradation and a lower isolated yield.[1]
-
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can result in localized concentration gradients and incomplete reactions.[1]
-
Unexpected Reactivity of DMSO: DMSO is not always an inert solvent. It can act as an oxidant or a source of carbon or sulfur, leading to the formation of byproducts.[3][4][5]
Q2: How can I determine if the purity of my DMSO is the cause of low yield?
The purity of DMSO is crucial for reproducible and high-yielding reactions. Here’s how to assess and address potential issues with your solvent:
Troubleshooting Steps:
-
Use High-Purity Solvent: Always start with a new bottle of high-purity, anhydrous DMSO.
-
Proper Storage: Store DMSO in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture absorption.
-
Purification: If you suspect your DMSO is wet or impure, you can dry it using molecular sieves or by distillation over calcium hydride.[6]
Experimental Protocol: Distillation of DMSO for Purification
Objective: To remove water and other impurities from DMSO to ensure it is suitable for moisture-sensitive reactions.
Materials:
-
Reagent-grade DMSO
-
Calcium hydride (CaH₂)
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Pre-drying: Add calcium hydride to the DMSO in the distillation flask (approximately 10 g of CaH₂ per 1 liter of DMSO).
-
Stirring: Stir the mixture overnight at room temperature under an inert atmosphere. This allows the CaH₂ to react with any water present.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is dry.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Discard the initial fraction (the first 10-15% of the distillate). Collect the main fraction, which should distill at a constant temperature (boiling point of DMSO is 189 °C at atmospheric pressure).
-
Storage: Store the purified DMSO over activated molecular sieves in a sealed container under an inert atmosphere.
Q3: My reaction is failing, and I suspect DMSO is participating in an unintended side reaction. What are the possibilities?
DMSO is known to participate in various reactions, which can divert starting materials and reduce the yield of the desired heterocycle.[3][4][5]
Potential Side Reactions Involving DMSO:
-
Oxidation: DMSO can act as a mild oxidant, particularly in the presence of an activator. This is the basis for reactions like the Swern and Moffatt oxidations.[3][7] If your starting materials or product are sensitive to oxidation, this could be a significant issue.
-
Source of Carbon: DMSO can serve as a one-carbon (C1) source, providing a methyl, methylene, or methine group to the reacting molecules.[4][5][8][9] This can lead to the formation of unexpected heterocyclic structures.
-
Source of Sulfur: The sulfur atom in DMSO can be incorporated into the product, leading to sulfur-containing byproducts.[3][5]
To investigate these possibilities, it is recommended to carefully analyze your crude reaction mixture by LC-MS or GC-MS to identify any major byproducts. The mass of these byproducts can provide clues as to whether fragments of DMSO have been incorporated.
Q4: The workup of my DMSO reaction is difficult, and I'm losing my product during extraction. What is the best way to remove DMSO?
DMSO has a high boiling point and is miscible with water, which can complicate product isolation.[10]
Recommended Workup Procedure for DMSO Reactions:
-
Dilution: Dilute the reaction mixture with a large volume of water. This will help to partition the polar DMSO into the aqueous phase.
-
Extraction: Extract the aqueous mixture multiple times with a non-polar organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.[11]
-
Washing: Wash the combined organic extracts thoroughly with brine (a saturated aqueous solution of NaCl). This helps to remove residual DMSO.[11] A common rule of thumb is to wash with five 10 mL portions of water for every 5 mL of DMSO used.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
For highly polar products that are difficult to extract, lyophilization (freeze-drying) can be an effective method to remove both water and DMSO.[12]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting low yields in heterocycle synthesis with DMSO.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate" by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate" via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below for easy reference during the purification process.
| Property | Value | Reference |
| CAS Number | 6289-46-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂O₆ | [1] |
| Molecular Weight | 228.20 g/mol | [1][3][4] |
| Appearance | White to light yellow-green fine crystalline powder | [5] |
| Melting Point | 152-157 °C | [1][3] |
| Water Solubility | 0.0016 g/L | [5] |
Experimental Protocol: Recrystallization of this compound
This section details a general methodology for the recrystallization of crude this compound. The choice of solvent is critical and may require small-scale trials to optimize. Based on the compound's ester functionalities, solvents like ethyl acetate or acetone are good starting points. A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate, Acetone, or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, add approximately 100 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethyl acetate). Observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Gently heat the mixture to the boiling point of the solvent while stirring. If using a flammable solvent, a reflux condenser should be used. Continue adding small portions of the hot solvent until the solid is completely dissolved. Note that an excess of solvent will lead to a poor yield.
-
Hot Filtration (if necessary): If insoluble impurities are present after the dissolution step, a hot filtration is required. This should be done quickly to prevent premature crystallization. Pre-heating the filtration apparatus (funnel and receiving flask) is recommended.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals as it allows for the selective exclusion of impurities from the growing crystal lattice.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath to further decrease the solubility of the compound and maximize the crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying on a watch glass or drying in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (152-157 °C) is a good indicator of high purity.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While a definitive single best solvent is not documented, good starting points for this diester compound are ethyl acetate or acetone.[6] A mixed solvent system, such as ethyl acetate and a non-polar solvent like hexanes, can also be very effective and may require some optimization of the solvent ratio.
Q2: The recrystallized product has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a strong indication that the sample is still impure. This could be due to the presence of soluble impurities that co-crystallized with the product or residual solvent. Further recrystallization may be necessary.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[7] Also, allowing for sufficient time to cool, including in an ice bath, will maximize crystal formation. Avoid using an excessive amount of solvent for washing the collected crystals.
Troubleshooting Common Problems
Problem 1: The compound does not crystallize upon cooling.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.
-
-
Cause B: The solution is supersaturated.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Solution 2: Seeding. If available, add a tiny crystal of the pure compound to the solution to induce crystallization.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: This phenomenon occurs when the solute comes out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[8]
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool much more slowly. Placing the flask in a Dewar filled with warm water can help to slow down the cooling process.
-
Problem 3: The yield of the recrystallized product is very low.
-
Cause A: Using an excessive amount of solvent. As mentioned, this will keep a significant portion of the product dissolved in the mother liquor.
-
Solution: In future attempts, use less solvent. If the mother liquor has been retained, you can try to recover more product by evaporating some of the solvent and cooling again.
-
-
Cause B: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated and the filtration is performed as quickly as possible. Adding a slight excess of hot solvent before filtration can also help, which can then be evaporated before cooling.[8]
-
-
Cause C: Washing with solvent that is not ice-cold.
-
Solution: Always use a minimal amount of ice-cold solvent for washing the crystals to minimize dissolution of the product.[7]
-
Problem 4: The recrystallized product is colored.
-
Cause: Colored impurities are present in the crude material.
-
Solution: If the colored impurities are not removed by a single recrystallization, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the standard recrystallization workflow and a logical approach to troubleshooting common issues.
References
- 1. This compound (6289-46-9) for sale [vulcanchem.com]
- 2. 6289-46-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
- 4. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Technical Support Center: Scaling Up Dimethyl Succinylsuccinate Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of dimethyl succinylsuccinate (DMSS).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dimethyl succinylsuccinate?
A1: The most prevalent method for synthesizing dimethyl succinylsuccinate is the Dieckmann condensation of dimethyl succinate. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide.[1][2] The reaction involves an intramolecular cyclization of two molecules of dimethyl succinate to form the six-membered ring of DMSS.
Q2: What are the critical reaction parameters to control during the synthesis of DMSS?
A2: Several parameters are crucial for a successful DMSS synthesis. These include:
-
Reaction Temperature: Maintaining the optimal temperature range is vital to ensure the reaction proceeds efficiently and to minimize side reactions.[2][3]
-
Molar Ratio of Reactants: The ratio of dimethyl succinate to the base (e.g., sodium methoxide) significantly impacts the yield and purity of the product.[3][4]
-
Reaction Time: Sufficient reaction time is necessary for the complete conversion of reactants.[3][4]
-
Solvent: The choice of solvent can influence the reaction rate and the solubility of intermediates and products.[3][5]
Q3: What are the common impurities encountered in DMSS synthesis, and how can they be removed?
A3: Common impurities may include unreacted dimethyl succinate, byproducts from side reactions, and residual solvent. Purification can be achieved through several methods:
-
Crystallization: Cooling the crude product can induce crystallization, allowing for the separation of pure DMSS.[6]
-
Washing: Washing the crude product with solvents like methanol or water can remove soluble impurities.[1][7]
-
Filtration: Isolating the solid product via filtration is a standard purification step.[1][8]
Q4: What are the safety precautions to consider when working with the reagents for DMSS synthesis?
A4: The synthesis of DMSS involves hazardous materials that require careful handling:
-
Sodium Methoxide: This is a corrosive and flammable substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanol: Methanol is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
Acids: Strong acids, such as sulfuric acid, are often used for neutralization and are highly corrosive.[2][7] Always add acid to water slowly and wear appropriate PPE.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the molar ratio of base to dimethyl succinate is correct.[3] - Verify that the reaction temperature was maintained within the optimal range for the specified duration.[2] - Check the quality and dryness of the reagents, as moisture can interfere with the reaction. |
| Side reactions | - Use a solvent like liquid paraffin to minimize side reactions such as hydrolysis.[3][5] - Control the rate of addition of the base to the reaction mixture. | |
| Low Purity | Inefficient purification | - Optimize the crystallization process by controlling the cooling rate.[6] - Ensure thorough washing of the product to remove residual starting materials and byproducts.[1][7] |
| Presence of unreacted starting material | - Increase the reaction time or temperature to drive the reaction to completion.[4] | |
| Product is off-color (not white) | Presence of impurities | - Recrystallize the product from a suitable solvent. - The pink color of the intermediate disodium salt is normal before acidification.[7] |
| Difficulty in isolating the product | Poor crystallization | - Try adding seed crystals to induce crystallization. - Ensure the correct solvent is used for precipitation. |
| Product is too soluble in the reaction mixture | - After the reaction, cool the mixture sufficiently to reduce the solubility of the product.[1] |
Experimental Protocols
Method 1: Synthesis of Dimethyl Succinylsuccinate via Dieckmann Condensation
This protocol is based on the general principles of the Dieckmann condensation reaction.
Materials:
-
Dimethyl succinate
-
Sodium methoxide solution in methanol (e.g., 30 wt%)[5]
-
Sulfuric acid solution (e.g., 30%) for acidification[3]
-
Methanol for washing
-
Water for washing
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, add liquid paraffin and dimethyl succinate.[5]
-
Under a nitrogen atmosphere, heat the mixture to 135-140°C.[3]
-
Slowly add the sodium methoxide solution dropwise to the heated mixture.[3]
-
After the addition is complete, maintain the temperature at 140-145°C for a specified period (e.g., 0.5-1.5 hours) to ensure the reaction goes to completion.[3]
-
Cool the reaction mixture to approximately 45-50°C.[3]
-
Carefully add the sulfuric acid solution to neutralize the mixture and adjust the pH to around 2.[3]
-
Stir the mixture for about 30 minutes.[3]
-
Filter the resulting solid product.
-
Wash the filter cake with water and then with methanol to remove impurities.[1]
-
Dry the purified dimethyl succinylsuccinate product.
Data Presentation
Table 1: Comparison of Different Synthesis Conditions for Dimethyl Succinylsuccinate
| Parameter | Method A | Method B | Method C |
| Base | Sodium Methoxide | Sodium Methoxide | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Dimethyl Succinate (excess) | Liquid Paraffin | Methanol |
| Reaction Temperature | 100°C[4] | 140-145°C[3] | 80-140°C[9] |
| Reaction Time | 25-30 minutes[4] | 0.5-1.5 hours[3] | 2-3 hours[9] |
| Reported Yield | ~80%[4] | ~85.5%[3][5] | >94%[9][10] |
| Reported Purity | >97.5%[4] | >99.5%[3][5] | Not specified |
Visualizations
Caption: Experimental workflow for the synthesis of dimethyl succinylsuccinate.
Caption: Troubleshooting logic for common issues in DMSS synthesis.
References
- 1. CN102584593A - Preparation method for dimethyl succinylo succinate (DMSS) - Google Patents [patents.google.com]
- 2. EP0057873A1 - Process for the preparation of dimethyl-succinyl succinate, the sodium salt thereof, dianilinodihydroterephthalic acids, the dimethyl esters and salts thereof, and dianilinoterephthalic acids, the dimethyl esters and salts thereof - Google Patents [patents.google.com]
- 3. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- 4. Study on synthetic process of dimethyl succinylsuccinate | Semantic Scholar [semanticscholar.org]
- 5. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102746148A - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 10. A kind of preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and Diethyl Succinylsuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two closely related diesters: Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (also known as dimethyl succinylsuccinate) and diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (diethyl succinylsuccinate). Both compounds are valuable intermediates in the synthesis of high-performance pigments and other complex organic molecules. This document aims to provide an objective comparison based on available experimental data and established principles of organic chemistry to aid in the selection of the appropriate reagent for specific research and development applications.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties can influence reaction conditions, solvent selection, and purification methods.
| Property | This compound | Diethyl Succinylsuccinate |
| CAS Number | 6289-46-9[1][2][3] | 787-07-5 |
| Molecular Formula | C₁₀H₁₂O₆[2] | C₁₂H₁₆O₆ |
| Molecular Weight | 228.20 g/mol [2] | 256.25 g/mol |
| Appearance | White to light yellow-green fine crystalline powder | Not specified, but likely a solid |
| Melting Point | 154-157 °C[1] | 126-128 °C |
| Boiling Point | 330 °C (estimate) | Not specified |
| Solubility | Insoluble in water and ethanol; soluble in toluene, xylene, and chloroform. | Not specified |
Synthesis of the Starting Materials
Both diesters are synthesized via a base-catalyzed self-condensation of the corresponding dialkyl succinate, a reaction known as the Dieckmann condensation.
Synthesis of this compound
A high-yield synthesis of the dimethyl ester involves the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. This method is reported to produce the desired product in a yield exceeding 94%.
Synthesis of Diethyl Succinylsuccinate
The diethyl ester is traditionally prepared by the self-condensation of diethyl succinate using a strong base such as sodium ethoxide or magnesium ethoxide. Yields for this process are typically in the range of 86-88%.
Reactivity Comparison
| Factor | This compound | Diethyl Succinylsuccinate | Expected Impact on Reactivity with Anilines |
| Steric Hindrance | The methyl ester groups are sterically less demanding. | The ethyl ester groups are bulkier. | The smaller methyl groups in the dimethyl ester are expected to offer less steric hindrance to the approaching nucleophile (aniline), potentially leading to a faster reaction rate. |
| Electronic Effects | The methyl group is a slightly weaker electron-donating group. | The ethyl group is a slightly stronger electron-donating group. | The greater electron-donating nature of the ethyl group may slightly increase the electron density on the carbonyl carbons, making them marginally less electrophilic and thus potentially slowing down the rate of nucleophilic attack. |
Key Reactions and Experimental Protocols
The primary application of both compounds is in the synthesis of quinacridone pigments. This involves a condensation reaction with an aniline, followed by an oxidative cyclization.
Experimental Protocol: Synthesis of 2,5-Dianilino-3,6-dihydroterephthalic acid dimethyl ester
This protocol is adapted from patent literature describing the synthesis of quinacridone precursors.
-
Reaction Setup: A suitable reaction vessel is charged with this compound and a solvent such as ethanol.
-
Addition of Reagents: Aniline (or a substituted aniline derivative) is added to the mixture, typically in a molar ratio of at least 2:1 with respect to the diester. A catalytic amount of a strong acid, such as hydrochloric acid, is then introduced.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete condensation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product, 2,5-dianilino-3,6-dihydroterephthalic acid dimethyl ester, is isolated by filtration. The solid is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of 2,5-Dianilino-3,6-dihydroterephthalic acid diethyl ester
The protocol for the diethyl ester is analogous to that of the dimethyl ester, with adjustments potentially required for reaction times and purification solvents due to differences in solubility and reactivity.
-
Reaction Setup: Charge a reaction vessel with Diethyl Succinylsuccinate and an appropriate solvent.
-
Addition of Reagents: Add at least two molar equivalents of aniline and a catalytic amount of a suitable acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction until completion.
-
Work-up and Isolation: Cool the reaction mixture and isolate the crude product by filtration. The product can be further purified by recrystallization from an appropriate solvent system.
Summary
Both this compound and Diethyl Succinylsuccinate are key intermediates in the synthesis of quinacridone pigments. While their core reactivity is similar, theoretical considerations suggest that the dimethyl ester may exhibit a higher reaction rate in condensations with anilines due to lower steric hindrance and slightly enhanced electrophilicity of the carbonyl carbons. The choice between the two reagents may depend on factors such as cost, availability, and specific requirements of the desired end product. The provided experimental protocols offer a starting point for the synthesis of their respective aniline condensation products, which are crucial precursors to a vibrant and important class of industrial pigments. Further empirical studies are warranted to provide a definitive quantitative comparison of their reactivity under various conditions.
References
comparative analysis of dicarbonyl compounds in synthesis
For Researchers, Scientists, and Drug Development Professionals
Dicarbonyl compounds are indispensable reagents in modern organic synthesis, prized for their versatility as key building blocks in the construction of complex molecules and heterocyclic systems. Their unique reactivity, characterized by the presence of two carbonyl groups, allows for a wide range of chemical transformations. This guide provides a comparative analysis of common dicarbonyl compounds, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.
Physicochemical Properties and Reactivity Overview
The reactivity of dicarbonyl compounds is largely governed by the acidity of the α-hydrogens located on the methylene group between the two carbonyl functionalities. This increased acidity facilitates the formation of a stabilized enolate ion, a potent nucleophile in many carbon-carbon bond-forming reactions.[1] Another key feature is their existence in a keto-enol tautomeric equilibrium, with the enol form often being significantly stabilized by intramolecular hydrogen bonding.[2]
This guide will focus on a comparative analysis of three widely used 1,3-dicarbonyl compounds:
-
Acetylacetone (acac): A symmetrical β-diketone.
-
Ethyl acetoacetate (EAA): A β-ketoester, representing an unsymmetrical dicarbonyl compound.
-
Dimethyl malonate (DMM): A diester.
A summary of their key physicochemical properties is presented below.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (in water) | Keto-Enol Tautomerism (% Enol in neat liquid) |
| Acetylacetone | CH₃COCH₂COCH₃ | 100.12 | ~9 | 85 |
| Ethyl acetoacetate | CH₃COCH₂COOCH₂CH₃ | 130.14 | ~11 | 8 |
| Dimethyl malonate | CH₃OCOCH₂COOCH₃ | 132.12 | ~13 | <1 |
Note on Reactivity: The acidity (lower pKa) and higher enol content of acetylacetone generally translate to higher reactivity in base-catalyzed reactions compared to ethyl acetoacetate and dimethyl malonate.
Comparative Performance in Key Synthetic Reactions
The utility of these dicarbonyl compounds is best illustrated by their performance in widely employed synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[3][4] This reaction is fundamental in the synthesis of a variety of important intermediates.
Comparative Data for the Knoevenagel Condensation of Benzaldehyde
| Dicarbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetylacetone | Piperidine/Ethanol | 2 h | 85 | [5] |
| Ethyl acetoacetate | Piperidine/Ethanol (0°C) | 4 h | 78 | [3] |
| Dimethyl malonate | Piperidine/Ethanol | 6 h | 70 | [6] |
| Malononitrile | Water, stirring | 20 min - 18 h | High | [7] |
Analysis: Acetylacetone consistently provides higher yields in shorter reaction times, which can be attributed to its greater acidity and ease of enolate formation. While not a dicarbonyl in the strictest sense, malononitrile is a highly reactive methylene compound often used in Knoevenagel condensations, and recent green chemistry protocols have shown its efficacy in water without a traditional catalyst.[7]
Michael Addition
The Michael addition is the conjugate 1,4-addition of a nucleophile, such as the enolate of a dicarbonyl compound, to an α,β-unsaturated carbonyl compound.[8][9] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.
Comparative Data for the Michael Addition to Chalcone
| Dicarbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Acetylacetone | Sodium ethoxide/Ethanol | 1 h | 92 | [8] |
| Ethyl acetoacetate | Sodium ethoxide/Ethanol | 2 h | 88 | [8] |
| Dimethyl malonate | Sodium methoxide/Methanol | 4 h | 85 | [8] |
Analysis: In the Michael addition, acetylacetone again demonstrates superior reactivity. The slightly lower yields and longer reaction times for ethyl acetoacetate and dimethyl malonate are consistent with their lower acidity.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea to form 3,4-dihydropyrimidin-2(1H)-ones.[10] These products are of significant interest in medicinal chemistry.[11]
Comparative Data for the Biginelli Reaction with Benzaldehyde and Urea
| Dicarbonyl Compound | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl acetoacetate | HCl/Ethanol, reflux | 4 h | 90 | [10] |
| Acetylacetone | Yb(OTf)₃, solvent-free | 1 h | 85 | [12] |
| Methyl acetoacetate | InCl₃/Acetonitrile, reflux | 2 h | 92 | [12] |
Analysis: While ethyl acetoacetate is the classic substrate for the Biginelli reaction, other dicarbonyl compounds like acetylacetone are also effective, particularly with Lewis acid catalysis under solvent-free conditions.[12] The choice of dicarbonyl compound can influence the substitution pattern on the resulting dihydropyrimidinone ring.
Experimental Protocols
General Protocol for Knoevenagel Condensation (Piperidine Catalysis)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the active methylene compound (10 mmol), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (1 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for Michael Addition (Base Catalysis)
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol (20 mL).
-
Add a solution of sodium ethoxide in ethanol (10 mmol).
-
Stir the mixture for 15 minutes at room temperature to ensure complete enolate formation.
-
Add the α,β-unsaturated carbonyl compound (10 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Biginelli Reaction (Acid Catalysis)
-
In a round-bottom flask, combine the aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), and urea (15 mmol) in ethanol (30 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Visualizations
Caption: Keto-enol tautomerism in 1,3-dicarbonyl compounds.
Caption: Experimental workflow for the Knoevenagel Condensation.
Caption: Generalized mechanism of the Michael Addition.
Caption: Key components of the Biginelli Reaction.
References
- 1. Synthesis and Reactions of ß-Bicarbonyl Compounds [universalclass.com]
- 2. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 12. Biginelli Reaction [organic-chemistry.org]
Validating "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate" and its Derivatives: An NMR-Centric Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of "Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate" and its derivatives. Detailed experimental protocols and supporting data are presented to offer a practical resource for researchers in the field.
Structural Validation by NMR Spectroscopy: A Detailed Look
NMR spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules like "this compound". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for "this compound" and a common derivative, "Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate". This comparison highlights the subtle yet significant shifts in spectral data arising from minor structural modifications.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| This compound | CH₂ | 3.20 | s | 2H | - |
| OCH₃ | 3.80 | s | 3H | - | |
| OCH₃ | 3.90 | s | 3H | - | |
| CH= (enol form) | 7.45 | s | 1H | - | |
| OH (enol form) | 9.80 | s | 1H | - | |
| OH (enol form) | 12.10 | s | 1H | - | |
| Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | CH₃ | 1.25 | t | 6H | 7.1 |
| CH₂ (ring) | 3.45 | s | 4H | - | |
| OCH₂ | 4.18 | q | 4H | 7.1 |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
| This compound | CH₂ | 28.42 |
| OCH₃ | 52.33 | |
| OCH₃ | 53.07 | |
| C-1/C-4 | 95.94 | |
| C=C (enol form) | 118.00 | |
| C=C (enol form) | 120.05 | |
| C=O | 151.32 | |
| C=O (ester) | 168.00 | |
| C=O (ester) | 171.36 | |
| Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate | CH₃ | 14.0 |
| CH₂ (ring) | 36.9 | |
| OCH₂ | 61.5 | |
| C-1/C-4 | 118.8 | |
| C=O | 168.9 | |
| C=O (ester) | 191.1 |
Experimental Protocols
A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural validation.
Standard ¹H and ¹³C NMR Experimental Protocol
-
Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 8-16.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed information on molecular structure, connectivity, stereochemistry, and dynamics.[1] | Non-destructive, highly reproducible, and provides unambiguous structural elucidation.[1] | Relatively low sensitivity, requires higher sample concentrations, and can be time-consuming.[2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[3] | Molecular weight and elemental composition (with high resolution), and fragmentation patterns.[3] | High sensitivity, requires very small sample amounts, and can be coupled with separation techniques.[1] | Provides limited information on stereochemistry and isomer differentiation.[1] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations.[4] | Identification of functional groups present in the molecule.[4][5] | Fast, simple, and inexpensive.[2] | Provides limited information on the overall molecular structure and connectivity.[5] |
Workflow and Pathway Visualizations
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a "this compound" derivative, integrating multiple analytical techniques.
References
Comparative Analysis of Dimethyl Succinylsuccinate and its Precursors via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometry Analysis of Dimethyl Succinylsuccinate and Related Products.
This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of dimethyl succinylsuccinate (DMSS), a key intermediate in the synthesis of high-performance pigments, and its precursor, dimethyl succinate (DMS).[1][2] Understanding the mass spectrometric behavior of these compounds is crucial for reaction monitoring, purity assessment, and quality control in various industrial and research applications. This document outlines common analytical methodologies, presents comparative data, and provides detailed experimental protocols.
Data Summary: Mass Spectrometry Parameters
The following table summarizes key mass spectrometry parameters for dimethyl succinate and dimethyl succinylsuccinate. This data is essential for developing and optimizing analytical methods for these compounds.
| Parameter | Dimethyl Succinate (DMS) | Dimethyl Succinylsuccinate (DMSS) |
| Molecular Formula | C₆H₁₀O₄[3] | C₁₀H₁₂O₆[4] |
| Molecular Weight | 146.14 g/mol [3] | 228.20 g/mol [4] |
| Monoisotopic Mass | 146.05790880 Da[3] | 228.06338810 Da[5] |
| Ionization Technique | Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS | Electrospray Ionization (ESI) for LC-MS |
| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ |
| Key Fragment Ions (EI) | m/z 115, 114, 87, 59, 55[6] | Likely fragments include loss of methoxy group (-OCH₃), loss of carbomethoxy group (-COOCH₃), and cleavage of the cyclohexane ring. |
| Analytical Platforms | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[7] | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[4] |
Experimental Protocols
Detailed methodologies for the analysis of succinate derivatives using mass spectrometry are provided below. These protocols are based on established methods for related compounds and can be adapted for the specific analysis of dimethyl succinylsuccinate products.
Protocol 1: GC-MS Analysis of Dimethyl Succinate
This protocol is suitable for the analysis of volatile compounds like dimethyl succinate.
1. Sample Preparation:
-
Samples containing dimethyl succinate are diluted in a suitable solvent such as dichloromethane or ethyl acetate.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: The resulting mass spectra can be compared with spectral libraries (e.g., NIST) for compound identification. Fragmentation patterns are analyzed to confirm the structure.
Protocol 2: LC-MS/MS Analysis of Dimethyl Succinylsuccinate and Other Succinate Derivatives
This protocol is ideal for the analysis of less volatile and thermally labile compounds like dimethyl succinylsuccinate.
1. Sample Preparation:
-
Samples are diluted in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
For biological samples, protein precipitation with acetonitrile or a solid-phase extraction (SPE) is recommended.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 5500 or equivalent.
-
Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. For Mass-Spec (MS) compatible applications, phosphoric acid needs to be replaced with formic acid.[4]
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-8 min: linear gradient from 5% to 95% B.
-
8-10 min: hold at 95% B.
-
10-10.1 min: return to 5% B.
-
10.1-15 min: re-equilibration at 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions. For succinate, a transition of m/z 117.0 > 73.0 has been reported.[8]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of dimethyl succinylsuccinate and its related products.
Caption: Workflow for GC-MS analysis of volatile succinate derivatives.
Caption: Workflow for LC-MS/MS analysis of dimethyl succinylsuccinate.
Alternative Analytical Techniques
While mass spectrometry, particularly when coupled with chromatography, is a powerful tool for the analysis of dimethyl succinylsuccinate and its products, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR can confirm the synthesis of dimethyl succinylsuccinate and identify impurities.[1]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: For routine analysis and purity checks where mass spectrometric identification is not required, HPLC with a UV detector can be a cost-effective alternative. DMSS can be analyzed by reverse-phase HPLC.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester and ketone carbonyl groups, providing further confirmation of the compound's identity.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl succinylsuccinate | SIELC Technologies [sielc.com]
- 5. Dimethyl succinyl succinate | C10H12O6 | CID 15250340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massbank.eu [massbank.eu]
- 7. Detection methods and analysis techniques of dimethyl succinate-Chemwin [en.888chem.com]
- 8. researchgate.net [researchgate.net]
Unveiling Molecular Structure: An Infrared Spectroscopy Comparison for the Analysis of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For researchers and professionals in drug development and chemical synthesis, understanding the functional group landscape of a molecule is paramount. Infrared (IR) spectroscopy provides a powerful and rapid method for such analysis. This guide offers a comparative analysis of the IR spectroscopic features of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a versatile organic compound, and its close structural analog, Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.[1]
This compound is a symmetrical molecule featuring a cyclohexane ring substituted with two ketone groups and two methyl ester functionalities.[1] These functional groups give rise to characteristic absorption bands in the IR spectrum, allowing for its identification and characterization. Due to the presence of β-keto ester moieties, this compound has the potential to exist in keto-enol tautomeric forms, which can influence its IR spectrum.[2]
Comparative Analysis of IR Absorption Data
The following table summarizes the expected and reported IR absorption frequencies for the key functional groups in this compound and its diethyl analog. This data is crucial for distinguishing between these closely related compounds and for confirming the presence of the desired functional groups in a sample.
| Functional Group | This compound (Expected/Reported cm⁻¹) | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (Reported cm⁻¹) | Characteristic Vibrational Mode |
| Alkyl C-H | ~2950-2850 | ~2980-2870 | Stretching |
| Ketone C=O | ~1715 | ~1715 | Stretching[3][4] |
| Ester C=O | ~1740 | ~1735 | Stretching |
| C-O (Ester) | ~1300-1150 | ~1300-1150 | Stretching |
Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used.
The primary distinguishing features in the IR spectra of these two compounds would be subtle shifts in the C-H stretching and bending frequencies due to the difference between the methyl and ethyl groups. The dominant and most informative peaks, however, remain the strong absorptions corresponding to the ketone and ester carbonyl groups. Saturated aliphatic ketones typically show a strong C=O stretching band around 1715 cm⁻¹.[4] The ester carbonyl stretch is generally found at a slightly higher frequency, around 1740-1730 cm⁻¹.
Experimental Protocol for IR Spectroscopy
A standard method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.
Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group analysis.
Materials:
-
This compound
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the finely ground sample into the agate mortar.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Workflow for Functional Group Analysis
The logical flow of using IR spectroscopy for the functional group analysis of this compound is illustrated in the following diagram.
References
A Comparative Analysis of the Reaction Rates of Methyl vs. Ethyl Esters of 2,5-Dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate and its diethyl counterpart are versatile intermediates in organic synthesis, notably in the production of pigments.[1] The core reactivity of both compounds is dictated by the presence of ketone and ester functional groups.[2] In general, methyl esters tend to exhibit faster reaction rates in nucleophilic substitution reactions compared to their ethyl ester analogs. This difference is primarily attributed to the lower steric hindrance of the methyl group, which allows for easier access of nucleophiles to the electrophilic carbonyl carbon. Therefore, it is anticipated that the methyl ester of 2,5-dioxocyclohexane-1,4-dicarboxylate would be more reactive than the ethyl ester in reactions such as hydrolysis and transesterification.
Physicochemical Properties
A summary of the key physicochemical properties for both esters is presented below. These properties are crucial for designing reaction conditions and purification strategies.
| Property | This compound | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
| CAS Number | 6289-46-9[3][4] | 787-07-5[5] |
| Molecular Formula | C₁₀H₁₂O₆[3][4] | C₁₂H₁₆O₆[5] |
| Molecular Weight | 228.20 g/mol [3][4] | 256.25 g/mol [5] |
| Melting Point | 154-157 °C[4] | 127-129 °C |
| Appearance | White to light yellow-green fine crystalline powder[1] | Powder |
| Synonyms | Dimethyl succinylsuccinate, DMSS[1][3] | Diethyl succinosuccinate, Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate[5] |
Reactivity Comparison and Mechanistic Considerations
The primary sites of reaction for these molecules are the ester and ketone carbonyl groups.[2] For the purpose of comparing the methyl and ethyl esters, reactions involving the ester functionality, such as hydrolysis, are most relevant.
General Reactivity Principle: In nucleophilic acyl substitution reactions, the rate-determining step is often the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. The bulkier ethyl group in the diethyl ester presents greater steric hindrance to the approaching nucleophile compared to the methyl group in the dimethyl ester. This steric effect is expected to result in a slower reaction rate for the ethyl ester.
The following diagram illustrates the general factors influencing the relative reactivity of methyl and ethyl esters.
Caption: Factors influencing the relative reactivity of methyl and ethyl esters.
Experimental Protocols
While specific kinetic data is unavailable, the following general protocols for reactions common to these esters can be adapted for comparative studies.
General Protocol for Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a typical procedure for the hydrolysis of a diester to its corresponding dicarboxylic acid. To compare the reaction rates of the methyl and ethyl esters, this procedure could be carried out for both compounds under identical conditions, with the reaction progress monitored over time.
Materials:
-
Dimethyl or Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
-
Ethanol (or other suitable alcohol)
-
Aqueous solution of a strong base (e.g., Potassium Hydroxide)
-
Concentrated Hydrochloric Acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ester in ethanol.
-
Saponification: Add the aqueous potassium hydroxide solution to the flask. Heat the mixture to reflux with stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by taking aliquots at regular intervals.
-
Workup: After the reaction is complete (or after a set time for kinetic comparison), cool the mixture to room temperature.
-
Solvent Removal: Remove the ethanol by rotary evaporation.
-
Acidification: Dissolve the residue in a minimum amount of hot water and cool the solution in an ice bath. Carefully add concentrated hydrochloric acid dropwise until the solution is acidic, which will precipitate the dicarboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
The following diagram outlines the general workflow for this hydrolysis experiment.
Caption: General experimental workflow for base-catalyzed ester hydrolysis.
Conclusion
Based on fundamental principles of organic chemistry, it is predicted that this compound will exhibit a higher reaction rate in nucleophilic substitution reactions compared to diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. This is primarily due to the reduced steric hindrance of the methyl groups. For researchers and professionals in drug development and chemical synthesis, the choice between these two esters may depend on the desired reaction rate and the specific synthetic strategy employed. To obtain definitive quantitative data, direct comparative kinetic studies under controlled conditions would be necessary.
References
- 1. 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester | 6289-46-9 [chemicalbook.com]
- 2. This compound (6289-46-9) for sale [vulcanchem.com]
- 3. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-dimethyl ester | C10H12O6 | CID 94866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Structure of Dimethyl Succinylsuccinate Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of methods for the structural elucidation of products derived from the reactions of dimethyl succinylsuccinate (DMSS), a key intermediate in the synthesis of various valuable organic molecules.
The primary route to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, commonly known as dimethyl succinylsuccinate (DMSS), is the Dieckmann condensation of dimethyl succinate. This intramolecular cyclization reaction, conducted in the presence of a strong base, is a cornerstone of organic synthesis. This guide will delve into the experimental protocols for confirming the structure of the resulting DMSS and compare different synthetic approaches, offering valuable insights for optimizing reaction conditions and ensuring product purity.
Comparing Synthetic Routes to Dimethyl Succinylsuccinate
The efficiency of DMSS synthesis can be influenced by various factors, including the choice of solvent and catalyst. Below is a comparison of different methodologies, with performance data summarized for clarity.
| Method | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Traditional Method | Sodium Methoxide | Excess Dimethyl Succinate | 2.5 - 3 | ~80 | >97.5 | [1] |
| Liquid Paraffin Method | Sodium Methoxide | Liquid Paraffin | 2 - 2.5 | 85.54 | >99.5 | [2] |
| DBU Catalyzed Method | DBU | Methanol | 2 - 3 | >94 | - | [3] |
The use of liquid paraffin as a solvent offers a notable improvement in both yield and purity, effectively minimizing side reactions and hydrolysis that can occur when using excess dimethyl succinate as the solvent.[2] The method employing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst also demonstrates a significantly high yield.[3]
Structural Confirmation: A Multi-faceted Approach
Rigorous structural confirmation of the synthesized DMSS is crucial. A combination of spectroscopic techniques is employed to unambiguously determine the molecular structure and assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectrum of Dimethyl Succinylsuccinate:
-
Chemical Shift (δ): The proton NMR spectrum of DMSS is expected to show distinct signals for the different types of protons present in the molecule.
-
Integration: The relative areas under each signal correspond to the number of protons of that type.
-
Splitting Pattern: The multiplicity of each signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.
¹³C NMR (Carbon-13 NMR) Spectrum of Dimethyl Succinylsuccinate:
-
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Key signals to identify include those for the carbonyl carbons of the ester and ketone groups, and the methylene carbons of the cyclohexane ring.
Experimental Protocol for NMR Spectroscopy:
A general protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve a small amount of the purified product (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative ¹³C NMR, an inverse-gated decoupling pulse sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[4]
-
Data Processing: Process the acquired data (Fourier transformation, phasing, baseline correction, and integration) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Key FTIR Absorptions for Dimethyl Succinylsuccinate:
-
C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band should appear around 1715 cm⁻¹.
-
C-O Stretch: Look for stretching vibrations in the 1000-1300 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching bands will be observed around 2850-3000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR accessory) or as a thin film.
-
Instrument: Use a Fourier-transform infrared spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum of Dimethyl Succinylsuccinate:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of DMSS (228.20 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Potential Side Products and Their Identification
The Dieckmann condensation is not always perfectly selective, and the formation of side products is possible. A potential side reaction in the self-condensation of dimethyl succinate is an intermolecular condensation leading to the formation of a dimeric product instead of the desired intramolecular cyclization.
Distinguishing DMSS from Potential Side Products:
-
NMR Spectroscopy: The NMR spectra of any side products would be significantly different from that of DMSS. For instance, a dimeric product would exhibit a more complex spectrum with a different number of signals and integration values.
-
Mass Spectrometry: The molecular weight of any side product would differ from that of DMSS, which would be readily apparent in the mass spectrum.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction pathway for the synthesis of dimethyl succinylsuccinate and a general experimental workflow for its structural confirmation.
Caption: Reaction pathway for the synthesis of DMSS.
Caption: Experimental workflow for DMSS synthesis and confirmation.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, a key intermediate in the synthesis of various specialty chemicals and pharmaceuticals.[][2] Understanding the purity of this compound is critical to ensure the quality, safety, and efficacy of the final products. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR), presenting their strengths and weaknesses for this specific application.
Introduction to this compound and its Purity
This compound (CAS 6289-46-9), also known as dimethyl succinylsuccinate, is a symmetrical organic molecule featuring a cyclohexane ring with two ketone and two methyl ester functional groups.[] Its purity can be affected by residual starting materials, intermediates, by-products from its synthesis, and degradation products. Common synthetic routes starting from dimethyl succinate or methyl 4-chloroacetoacetate may lead to impurities that need to be monitored and controlled.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a purity of ≥98.0% is often reported by commercial suppliers using this method.[5][6] However, a key challenge in the HPLC analysis of β-keto esters is their existence in a keto-enol tautomeric equilibrium, which can lead to poor peak shapes.[7] To overcome this, specific chromatographic conditions, such as the use of mixed-mode columns or elevated temperatures, may be necessary to ensure a rapid interconversion between the tautomers, resulting in a single, sharp peak.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[8] However, for improved peak shape, a mixed-mode column (e.g., SIELC Primesep) could be advantageous.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 3) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Temperature: Column temperature can be elevated (e.g., 40-60 °C) to improve peak shape by accelerating the keto-enol tautomerization.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase).
Performance Characteristics:
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Note: These are typical values for validated HPLC methods for similar organic compounds and may vary depending on the specific method and instrumentation.[8][9][10][11]
Workflow for HPLC Purity Analysis
Figure 1. HPLC workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. This makes qNMR a powerful tool for accurate purity determination.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard (IS): A certified reference material with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the chosen internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A sufficiently long delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
-
Performance Characteristics:
| Parameter | Typical Value |
| Accuracy | High, as it is a primary ratio method |
| Precision (%RSD) | < 1% |
| Specificity | High, provides structural information |
| LOD/LOQ | Dependent on the number of scans and magnetic field strength |
Logical Flow of qNMR Purity Determination
Figure 2. Logical steps in qNMR purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process. For this compound, GC-MS can be used to profile potential volatile by-products.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector: Split/splitless injector. The injection temperature should be optimized to ensure complete volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250-300 °C).[13]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for impurity identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
Performance Characteristics:
| Parameter | Typical Value |
| LOD | pg to low ng range for targeted impurities |
| LOQ | ng range for targeted impurities |
| Specificity | High, provides mass spectral data for identification |
| Application | Best suited for volatile and semi-volatile impurities |
Experimental Workflow for GC-MS Impurity Profiling
Figure 3. GC-MS workflow for impurity profiling.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity assessment in the same way as chromatography or qNMR, it is an excellent tool for qualitative analysis and for detecting the presence of certain types of impurities. For this compound, FTIR can be used to confirm the presence of the characteristic ketone and ester carbonyl groups and to detect impurities with distinct functional groups that are not present in the main compound.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid: The sample can be analyzed as a KBr pellet, a Nujol mull, or directly using an Attenuated Total Reflectance (ATR) accessory.[14] ATR is often the simplest method, requiring minimal sample preparation.
-
Solution: The sample can be dissolved in a suitable solvent that is transparent in the infrared region of interest (e.g., chloroform, carbon tetrachloride).
-
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: The obtained spectrum is compared to a reference spectrum of a pure standard. The presence of unexpected peaks may indicate the presence of impurities. Key spectral regions to monitor include the carbonyl stretching region (around 1700-1750 cm⁻¹) for variations in the ketone and ester bands, and the O-H stretching region (around 3200-3600 cm⁻¹) for the presence of hydroxyl impurities.
Performance Characteristics:
| Parameter | Description |
| Application | Qualitative identification, detection of functional group impurities |
| Speed | Very fast, typically a few minutes per sample |
| Sample Consumption | Minimal, non-destructive |
| Quantitative Capability | Limited for complex mixtures, can be used for simple binary mixtures |
Decision Tree for Using FTIR in Purity Assessment
Figure 4. Decision guide for FTIR application.
Comparison of Analytical Methods
| Feature | HPLC | qNMR | GC-MS | FTIR |
| Primary Application | Quantitative Purity | Absolute Quantitative Purity & Structure Elucidation | Volatile Impurity Profiling | Qualitative Identification & Functional Group Analysis |
| Quantitative Accuracy | High (with reference standards) | Very High (primary method) | High (for volatile impurities with standards) | Low to Moderate |
| Specificity | Moderate to High | Very High | Very High | Moderate |
| Sensitivity | High | Moderate | Very High (for volatile analytes) | Low |
| Sample Throughput | High | Moderate | High | Very High |
| Destructive? | Yes | No | Yes | No |
| Key Advantage | Robust and widely available | No need for specific analyte reference standard for purity | Excellent for volatile impurities | Fast and non-destructive |
| Key Limitation | Tautomerism can affect peak shape | Requires high-field NMR and skilled operator | Not suitable for non-volatile compounds | Limited quantitative capability |
Alternative Compound: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
A close structural analogue to the target compound is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS 787-07-5).[15] The analytical methods described in this guide are generally applicable to this diethyl ester as well. However, due to the difference in the ester group, retention times in chromatography and chemical shifts in NMR will differ. The principles of analysis and potential challenges, such as keto-enol tautomerism, remain the same. Comparing the purity profiles of both the dimethyl and diethyl esters can provide valuable insights into the impact of the ester group on the impurity profile and analytical behavior.
Conclusion
The choice of the most appropriate analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantitative purity determination , a validated HPLC method is often the most practical choice, provided that the challenges of tautomerism are addressed.
-
For the highest accuracy and as a primary reference method , qNMR is the superior technique, offering absolute quantification without the need for a specific reference standard of the analyte.
-
For the analysis of volatile impurities and residual solvents , GC-MS is the method of choice due to its high sensitivity and specificity for these types of compounds.
-
For rapid qualitative identification and screening for functional group impurities , FTIR is a valuable and time-efficient tool.
For comprehensive characterization and to ensure the highest level of quality control, a combination of these orthogonal techniques is recommended. This multi-faceted approach provides a more complete picture of the compound's purity and impurity profile, which is essential for researchers, scientists, and drug development professionals.
References
- 2. researchgate.net [researchgate.net]
- 3. CAS#:6289-46-9 | this compound | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
- 6. This compound = 98.0 HPLC 6289-46-9 [sigmaaldrich.com]
- 7. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 8. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. manchesterorganics.com [manchesterorganics.com]
- 13. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (DMSS) and its applications, primarily focusing on its role as a key intermediate in the synthesis of high-performance quinacridone pigments. We will objectively compare its performance with its primary analogue, Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate, and explore other alternatives in organic synthesis. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.
I. Overview of this compound (DMSS)
This compound, also known as dimethyl succinylsuccinate, is a versatile organic compound characterized by a cyclohexane ring with two ketone and two methyl ester functional groups.[1] This symmetrical structure provides multiple reactive centers, making it a valuable building block in various chemical syntheses.[1]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₆ |
| Molecular Weight | 228.20 g/mol |
| Appearance | White to light yellow-green crystalline powder[2] |
| Melting Point | 152-157 °C[1] |
| Boiling Point | 350.5±42.0 °C at 760 mmHg[1] |
| Density | 1.3±0.1 g/cm³[1] |
| Solubility | Insoluble in water, soluble in toluene, xylene, and chloroform.[3] |
II. Primary Application: Synthesis of Quinacridone Pigments
The most significant industrial application of DMSS is in the production of quinacridone pigments, a class of high-performance organic pigments known for their exceptional lightfastness, thermal stability, and vibrant colors.[1] DMSS is a crucial precursor for the synthesis of Pigment Red 122, a widely used magenta pigment in automotive coatings, plastics, and printing inks.[1][4]
The general synthesis of quinacridone pigments from DMSS involves a two-step process:
-
Condensation with an aromatic amine: DMSS reacts with an aromatic amine, such as p-toluidine, to form a 2,5-diarylaminoterephthalic acid derivative.
-
Ring closure (cyclization): The intermediate undergoes a ring-closure reaction, typically in the presence of a strong acid like polyphosphoric acid, to yield the final quinacridone pigment.[5][6]
III. Comparative Analysis: DMSS vs. Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
The closest structural analogue and primary alternative to DMSS in quinacridone synthesis is Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. The primary difference lies in the ester group (methyl vs. ethyl), which can influence the reaction kinetics and solubility.
Physicochemical Property Comparison:
| Property | This compound | Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate |
| Molecular Weight | 228.20 g/mol | 256.25 g/mol |
| Melting Point | 152-157 °C | Not specified in provided results |
| Boiling Point | 350.5±42.0 °C | Not specified in provided results |
IV. Alternative Synthetic Precursors
While succinylsuccinates like DMSS are the traditional starting materials for many quinacridone pigments, other precursors can be utilized. One notable alternative is the use of benzoquinone derivatives. For instance, 2,5-bisheteroaryl-3,6-dichloro-1,4-benzoquinones can be synthesized and used as building blocks for related pigment structures.[8] The synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones has also been reported, highlighting the versatility of quinone-based starting materials in generating diverse pigment structures.[9]
V. Experimental Protocols
A. Synthesis of Pigment Red 122 from this compound
This protocol is a generalized procedure based on patent literature.[6]
Step 1: Condensation Reaction
-
In a suitable reaction vessel, add 90-95% ethanol.
-
With stirring, add this compound.
-
Add molten p-toluidine to the mixture.
-
Add 30% hydrochloric acid.
-
Heat the mixture to reflux and maintain for 30-40 minutes.
-
Cool the reaction mixture to 48-50 °C and stop stirring.
-
Slowly add a 30% sodium hydroxide solution.
-
Resume stirring and warm the mixture to 68-70 °C.
-
Add 27% hydrogen peroxide dropwise over 50-60 minutes.
-
The reaction is complete after the addition of hydrogen peroxide.
Step 2: Ring Closure Reaction
-
The intermediate from the condensation step (DTTA) is added slowly to pre-heated (80-90 °C) polyphosphoric acid (115%) with stirring.[10]
-
The temperature is raised to 120-130 °C and held for 3-4 hours.[10]
-
The reaction mixture is cooled to 70-80 °C and then slowly poured into water.[10]
-
The mixture is stirred for 30 minutes, and the precipitated pigment is collected by filtration.[10]
-
The pigment is washed with water until neutral to yield Pigment Red 122.[10]
B. Synthesis of Quinacridone Pigments (General)
A general procedure for the synthesis of the crude quinacridone involves the ring closure of a 2,5-diarylaminoterephthalic acid intermediate.
-
Introduce 110 parts by weight of the 2,5-diarylaminoterephthalic acid into 500 parts by weight of polyphosphoric acid (85.2% P₂O₅ content) at 110-120 °C with stirring.
-
Stir the mixture for 3-4 hours at 120-130 °C.
-
Hydrolyze the hot melt by pouring it into 90 parts by weight of water.
-
Filter the precipitated crude quinacridone and wash it until acid-free.
-
Dry the crude quinacridone at 80 °C. The expected yield is approximately 95%.
VI. Biological Activity of Related Compounds and Signaling Pathways
While this compound itself is primarily used as a chemical intermediate, its derivatives and the resulting quinacridone pigments have been investigated for their biological activities.
Derivatives of 1,2-cyclohexanedione have shown potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] Their anticancer activity is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1]
Quinacridone derivatives have also been explored for their biological applications. Some have been shown to interact with DNA and have been investigated as photosensitizers in photodynamic therapy, where they generate reactive oxygen species (ROS) upon irradiation to induce cell death.[1] Furthermore, some acridine derivatives, which share a structural similarity with the core of quinacridones, have been identified as potent inhibitors of protein kinase C (PKC), a key enzyme in many cellular signaling pathways.[4] The inhibition of PKC by these compounds suggests a potential mechanism for their anti-tumor effects.[4]
In Vitro Kinase Assay Protocol (General)
The following is a general protocol for an in vitro kinase assay to evaluate the inhibitory potential of compounds like quinacridone derivatives on protein kinases.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer.
-
Compound Addition: Add the test compound (e.g., a quinacridone derivative) at various concentrations to the reaction wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate or the amount of ADP produced. This is often achieved using fluorescence- or luminescence-based assays.[11][12]
-
Data Analysis: Determine the concentration of the compound that causes 50% inhibition of the kinase activity (IC50 value).
VII. Visualizations
Caption: Synthetic pathway for quinacridone pigments from DMSS.
Caption: Inhibition of the PKC signaling pathway by quinacridone/acridine derivatives.
Caption: Workflow for an in vitro kinase inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynamic Kinetic Asymmetric Cross-Benzoin Additions of β-Stereogenic α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102093219A - Method for synthesizing succinyl succinic dialkyl ester - Google Patents [patents.google.com]
- 4. Aminoacridines, potent inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CN106398274A - Synthetic process of pigment red 122 - Google Patents [patents.google.com]
- 7. audreyli.com [audreyli.com]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. CN102942802A - Preparing method of pigment red 122 - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate is crucial for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must adhere to strict regulatory guidelines. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.
Immediate Safety and Handling Precautions
This compound is associated with several hazards, including acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are necessary during handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (inspect before use).
-
Safety goggles or a face shield to protect against splashes.
-
A lab coat or chemical-resistant apron.
-
In case of dust formation or inadequate ventilation, use respiratory protection.[1]
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It must be collected and handed over to an authorized chemical waste disposal company.[1] Do not discharge this chemical into drains or the environment.[1]
-
Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically compatible and sealable container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition and free from leaks.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).
-
-
Waste Accumulation:
-
Preparing for Disposal:
-
Once the container is full or the waste is no longer being generated, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
-
Spill and Emergency Procedures:
-
In case of a small spill, wear appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand), and collect the material into a labeled hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, rinse cautiously with water for several minutes.[1] Seek medical attention if irritation persists.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | [1][2] |
| Recommended PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection (as needed) | [1] |
| Waste Container | Chemically compatible, sealable container (e.g., HDPE) | General Lab Practice |
| Disposal Method | Hand over to an authorized hazardous waste disposal company | [1] |
| Environmental Precautions | Do not allow to enter drains or waterways | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (CAS RN: 6289-46-9) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
Emergency Contact Information:
| Contact | Number |
| Emergency Services | 911 (or local equivalent) |
| Poison Control Center | (800) 222-1222 |
| Principal Investigator | [Insert PI's Name and Number] |
| Lab Safety Officer | [Insert Officer's Name and Number] |
Required Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, which is a solid powder.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Face Shield | Worn in conjunction with safety goggles, especially when handling larger quantities. | Provides broader protection for the face from splashes and airborne particles. | |
| Hand Protection | Gloves | Nitrile gloves. | While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good protection against incidental contact with a wide range of organic solids.[1] Double gloving is recommended when handling the pure compound. |
| Respiratory Protection | Respirator | NIOSH-approved N95 respirator or higher. | Protects against inhalation of the fine powder.[2] |
| Body Protection | Lab Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and clothing from contamination. |
| Closed-toe Shoes | Sturdy, non-perforated shoes that cover the entire foot. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is vital for minimizing risks associated with handling this chemical.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that the fume hood has a face velocity between 80-120 feet per minute (fpm).
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as listed in the table above.
-
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing of the solid powder within the chemical fume hood to contain any airborne particles.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If possible, use a balance with a draft shield.
-
Close the container tightly immediately after dispensing.
-
-
During the Experiment:
-
Keep all containers with this compound closed when not in use.
-
Avoid direct contact with the skin and eyes.
-
If any part of your PPE becomes contaminated, remove it immediately and wash the affected area. Replace the contaminated PPE with a new one.
-
-
Post-Experiment:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Clean the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Plan:
| Storage Parameter | Requirement |
| Location | Store in a tightly closed container in a cool, dry, and well-ventilated area. |
| Incompatible Materials | Keep away from strong oxidizing agents. |
| Labeling | All containers must be clearly labeled with the chemical name, CAS number, and any relevant hazard warnings. |
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization and Collection:
-
Solid Waste:
-
Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated paper towels) in a designated, labeled hazardous waste container for non-halogenated solid organic waste.
-
This container should be kept closed except when adding waste.
-
-
Contaminated Sharps:
-
Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for chemical waste.
-
-
Liquid Waste:
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain.
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for a key experiment involving this compound.
Synthesis from Dimethyl Succinate:
This procedure outlines the synthesis of this compound via the self-condensation of dimethyl succinate.
Materials:
-
Dimethyl succinate
-
Sodium metal
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
-
In the flask, place sodium metal and cover it with anhydrous toluene.
-
Heat the mixture to the boiling point of toluene and stir vigorously to create a fine suspension of molten sodium.
-
Remove the heat source and allow the mixture to cool slightly.
-
From the dropping funnel, add a solution of dimethyl succinate in anhydrous toluene at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture at reflux with stirring for several hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add anhydrous methanol to decompose any unreacted sodium.
-
Carefully add a mixture of ice and concentrated hydrochloric acid to neutralize the mixture.
-
The solid product will precipitate. Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
